molecular formula C7H8O2S B183351 4,5-Dimethylthiophene-2-carboxylic acid CAS No. 40808-24-0

4,5-Dimethylthiophene-2-carboxylic acid

Cat. No.: B183351
CAS No.: 40808-24-0
M. Wt: 156.2 g/mol
InChI Key: RZCDKLUMNAKVFB-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dimethylthiophene-2-carboxylic acid
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InChI

InChI=1S/C7H8O2S/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCDKLUMNAKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377807
Record name 4,5-dimethylthiophene-2-carboxylic acid
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40808-24-0
Record name 4,5-Dimethyl-2-thiophenecarboxylic acid
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Record name 4,5-dimethylthiophene-2-carboxylic acid
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Record name 4,5-dimethylthiophene-2-carboxylic acid
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Foundational & Exploratory

Synthesis of 4,5-Dimethylthiophene-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 4,5-dimethylthiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The methodologies detailed herein are based on established chemical principles and aim to provide researchers with the necessary information to replicate and adapt these syntheses.

Introduction

This compound is a disubstituted thiophene derivative with significant potential in the development of novel pharmaceuticals and functional materials. The presence of the carboxylic acid moiety at the 2-position and the methyl groups at the 4- and 5-positions provide a unique scaffold for further chemical modification. This document outlines two primary and reliable synthetic pathways starting from the commercially available 3,4-dimethylthiophene, as well as a method for the final deprotection of its corresponding acyl chloride.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented:

  • Route 1: A two-step process involving the Vilsmeier-Haack formylation of 3,4-dimethylthiophene to produce 4,5-dimethylthiophene-2-carbaldehyde, followed by a mild oxidation to yield the target carboxylic acid.

  • Route 2: A one-pot synthesis via the direct lithiation of 3,4-dimethylthiophene and subsequent carboxylation with carbon dioxide.

Additionally, a protocol for the hydrolysis of 4,5-dimethylthiophene-2-carbonyl chloride is provided, which is a common final step if the acyl chloride is synthesized or procured separately.

Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation

This route offers a classic and robust approach to introducing a carbonyl group onto the thiophene ring, which is then oxidized to the carboxylic acid.

Vilsmeier-Haack Formylation and Oxidation cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation start 3,4-Dimethylthiophene reagent1 POCl₃, DMF start->reagent1 intermediate 4,5-Dimethylthiophene-2-carbaldehyde reagent1->intermediate reagent2 NaClO₂, NaH₂PO₄, 2-methyl-2-butene intermediate->reagent2 product This compound reagent2->product

Diagram 1. Reaction scheme for Route 1.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred DMF solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Add a solution of 3,4-dimethylthiophene (1.0 eq) in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir. Basify the mixture to a pH of ~8 with an aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Oxidation of 4,5-Dimethylthiophene-2-carbaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethylthiophene-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (a chlorine scavenger, ~4.0 eq) followed by sodium dihydrogen phosphate (NaH₂PO₄) as a buffer.

  • Oxidation: Cool the mixture in an ice bath and add sodium chlorite (NaClO₂, ~1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with a solution of sodium sulfite. Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Route 1 Data Summary
Step Vilsmeier-Haack Formylation
Starting Material 3,4-Dimethylthiophene
Key Reagents POCl₃, DMF
Typical Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Yield Moderate to High
Step Oxidation
Starting Material 4,5-Dimethylthiophene-2-carbaldehyde
Key Reagents NaClO₂, NaH₂PO₄, 2-methyl-2-butene
Typical Solvent t-Butanol/Water
Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Yield High
Route 2: Lithiation and Carboxylation

This route provides a more direct, one-pot synthesis of the target molecule. It relies on the regioselective deprotonation of 3,4-dimethylthiophene at the 2-position by a strong organolithium base, followed by quenching with carbon dioxide.

Lithiation and Carboxylation cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation start 3,4-Dimethylthiophene reagent1 n-BuLi, THF, -78 °C start->reagent1 intermediate 4,5-Dimethyl-2-lithiothiophene reagent1->intermediate reagent2 1. CO₂ (s) 2. H₃O⁺ intermediate->reagent2 product This compound reagent2->product

Diagram 2. Reaction scheme for Route 2.

Experimental Protocol: Lithiation and Carboxylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 3,4-dimethylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) to the reaction mixture.

  • Warming and Acidification: Allow the mixture to slowly warm to room temperature. Once the excess CO₂ has sublimated, add water and acidify the mixture with dilute aqueous HCl.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Route 2 Data Summary
Starting Material 3,4-Dimethylthiophene
Key Reagents n-Butyllithium, Carbon Dioxide
Typical Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 2 - 3 hours
Yield Good to High
Final Step: Hydrolysis of 4,5-Dimethylthiophene-2-carbonyl chloride

If 4,5-dimethylthiophene-2-carbonyl chloride is available, it can be readily hydrolyzed to the corresponding carboxylic acid.

Hydrolysis of Acyl Chloride cluster_0 Hydrolysis start 4,5-Dimethylthiophene-2-carbonyl chloride reagent H₂O start->reagent product This compound reagent->product byproduct HCl product->byproduct +

Diagram 3. Hydrolysis of the acyl chloride.

Experimental Protocol: Hydrolysis

  • Reaction: Carefully add 4,5-dimethylthiophene-2-carbonyl chloride to water with vigorous stirring. The reaction is exothermic and will produce HCl gas.

  • Isolation: The resulting carboxylic acid will likely precipitate from the aqueous solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Hydrolysis Data Summary
Starting Material 4,5-Dimethylthiophene-2-carbonyl chloride
Key Reagent Water
Temperature Room Temperature
Reaction Time Rapid
Yield Quantitative

Conclusion

The synthesis of this compound can be achieved through multiple reliable pathways. The choice of method will depend on the available starting materials, equipment, and desired scale of the reaction. The Vilsmeier-Haack formylation followed by oxidation offers a classic and scalable approach, while the lithiation and carboxylation route provides a more direct, one-pot synthesis. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. This guide provides the foundational knowledge for researchers to successfully synthesize this important heterocyclic compound.

4,5-Dimethylthiophene-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and handling protocols for this compound (CAS No: 40808-24-0). This heterocyclic carboxylic acid derivative is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Core Chemical and Physical Properties

This compound is a white, powdered solid at room temperature.[1] Its structural features, including the electron-rich dimethyl-substituted thiophene ring and the carboxylic acid functional group, dictate its physical and chemical behavior.

Identifiers and Molecular Data

The fundamental identifiers and molecular properties of this compound are summarized below.

PropertyValueReference
CAS Number 40808-24-0[1][2]
Molecular Formula C₇H₈O₂S[2][3]
Molecular Weight 156.20 g/mol [2][3]
Alternate Names 2,3-Dimethylthiophene-5-carboxylic acid[2]
InChI Key RZCDKLUMNAKVFB-UHFFFAOYSA-N
Physicochemical Properties

Quantitative physicochemical data is crucial for designing experimental conditions, including reaction setups and purification protocols.

PropertyValueReference
Physical State Powder[1]
Color White[1]
Melting Point 206-211 °C[1]
Boiling Point No data available[1]
Solubility No quantitative data available. Generally, carboxylic acids of this size have limited solubility in water but are soluble in organic solvents like ethanol, toluene, and diethyl ether.[1][4][5]
pKa No experimental data available. The acidity is expected to be influenced by the electron-donating methyl groups on the thiophene ring.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily governed by the carboxylic acid group, which participates in nucleophilic acyl substitution.[6] The electrophilicity of the carbonyl carbon is a key determinant of its reactivity. This is influenced by two competing electronic effects from the thiophene ring:

  • Inductive Effect: The electronegative oxygen atoms of the carboxyl group withdraw electron density from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[7]

  • Resonance Effect: The lone pair of electrons on the sulfur atom in the thiophene ring can be donated into the ring system, which can decrease the electrophilicity of the carbonyl carbon.[7]

The overall reactivity is a balance of these effects. Like other carboxylic acids, it can be converted into more reactive derivatives such as acyl chlorides or less reactive derivatives like esters and amides.[8] The general order of reactivity for carboxylic acid derivatives is: Acyl Halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides.[9]

G cluster_main Reactivity of the Carbonyl Carbon Carbonyl Carbonyl Carbon (C=O) in 4,5-Dimethylthiophene- 2-carboxylic acid Reactivity Increased Electrophilicity & Higher Reactivity Carbonyl->Reactivity favored by strong withdrawal Stability Decreased Electrophilicity & Lower Reactivity Carbonyl->Stability favored by strong donation Inductive Inductive Effect (Electron Withdrawal) Inductive->Carbonyl Increases partial positive charge Resonance Resonance Effect (Electron Donation from Ring) Resonance->Carbonyl Decreases partial positive charge

Caption: Factors influencing the electrophilicity and reactivity of the carbonyl carbon.

Experimental Protocols

General Synthetic Approach

G General Synthesis Workflow A Starting Material: 2-Acetyl-4,5-dimethylthiophene B Oxidation Reaction (e.g., using an oxidizing agent like NaOCl or KMnO4) A->B Step 1 C Reaction Quenching & Acidification B->C Step 2 D Crude Product Precipitation C->D Step 3 E Purification (e.g., Recrystallization) D->E Step 4 F Final Product: 4,5-Dimethylthiophene- 2-carboxylic acid E->F Step 5 G Laboratory Handling Workflow Start Start: Handle Chemical PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Weighing Weigh Required Amount (Avoid Dust Inhalation) Ventilation->Weighing Reaction Perform Experiment Weighing->Reaction Storage Return to Storage (Cool, Dry, Sealed) Reaction->Storage Cleanup Clean Work Area & Dispose of Waste Properly Storage->Cleanup End End Cleanup->End

References

An In-Depth Technical Guide to 4,5-Dimethylthiophene-2-carboxylic acid (CAS: 40808-24-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylthiophene-2-carboxylic acid, a substituted thiophene derivative, serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. Furthermore, it explores the current understanding of the biological activities of related thiophene-based compounds and discusses potential applications in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 40808-24-0
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Melting Point 110-112 °C
Appearance White to off-white solid/powder
Synonyms 2,3-Dimethylthiophene-5-carboxylic acid

Synthesis and Purification

General Synthetic Approach: Carboxylation of a Thienyllithium Intermediate

This method involves the metalation of a suitable thiophene precursor followed by quenching with carbon dioxide.

G cluster_reactants Reactants cluster_products Products Thiophene 2,3-Dimethylthiophene Reaction_Vessel Reaction Mixture Thiophene->Reaction_Vessel Inert solvent (e.g., THF, ether) BuLi n-Butyllithium BuLi->Reaction_Vessel Dropwise at low temp. (-78°C) CO2 Carbon Dioxide (gas or dry ice) Lithiated_Intermediate Thienyllithium Intermediate CO2->Lithiated_Intermediate Quenching Acid Aqueous Acid (e.g., HCl) Carboxylate_Salt Lithium Carboxylate Salt Acid->Carboxylate_Salt Acidic Workup FinalProduct This compound Reaction_Vessel->Lithiated_Intermediate Formation of 2-lithio-4,5-dimethylthiophene Lithiated_Intermediate->Carboxylate_Salt Formation of lithium carboxylate Carboxylate_Salt->FinalProduct Protonation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

  • 2,3-Dimethylthiophene

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • n-Butyllithium (BuLi) in hexanes

  • Carbon dioxide (CO₂) source (dry ice or gas)

  • Aqueous solution of a strong acid (e.g., 1 M Hydrochloric acid)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2,3-dimethylthiophene and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture, or CO₂ gas is bubbled through the solution. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 1-2 with 1 M HCl.

  • Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

G cluster_start Start cluster_process Process cluster_end End Crude_Product Crude Solid Product Dissolve Dissolve in minimum hot solvent Crude_Product->Dissolve Hot_Filter Hot Gravity Filtration (if impurities present) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Experimental Protocol:

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, heptane, or toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. A mixture of solvents, such as ethanol and water, can also be effective.

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: The clear solution is allowed to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: The formed crystals are collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent and then dried under vacuum to yield the pure this compound.

Spectroscopic Data

While a dedicated, published spectrum for this compound is not available, the expected spectroscopic features can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Thiophene-H ~7.5Singlet1HH3
Methyl-H ~2.3Singlet3H4-CH₃ or 5-CH₃
Methyl-H ~2.2Singlet3H5-CH₃ or 4-CH₃
Carboxyl-H 10-13Broad Singlet1HCOOH
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Carboxyl-C ~165-175C=O
Thiophene-C ~140-150C2, C4, C5
Thiophene-C ~125-135C3
Methyl-C ~13-16CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300 Broad, StrongO-H stretch (of the carboxylic acid dimer)
~2920, 2850 MediumC-H stretch (methyl groups)
~1680-1710 StrongC=O stretch (carbonyl of the carboxylic acid)
~1500-1600 MediumC=C stretch (thiophene ring)
~1430 MediumO-H bend (in-plane)
~1200-1300 StrongC-O stretch
Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the carboxyl group or parts of it.

m/zPossible Fragment
156 [M]⁺ (Molecular Ion)
141 [M - CH₃]⁺
111 [M - COOH]⁺
83 [M - COOH - C₂H₄]⁺

Biological Activities and Potential Applications

While there is no specific data on the biological activity of this compound, the thiophene ring is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives have demonstrated a wide range of biological activities, suggesting potential avenues for the application of this compound in drug discovery and development.

General Biological Activities of Thiophene Derivatives
  • Anticancer: Many thiophene-containing molecules have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial: Thiophene derivatives have shown promise as antibacterial and antifungal agents.

  • Anti-inflammatory: The thiophene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme Inhibition: Thiophene-based compounds have been designed as inhibitors for various enzymes implicated in disease.

The presence of the carboxylic acid group on the thiophene ring provides a handle for further chemical modifications, such as the formation of amides and esters. This allows for the generation of libraries of related compounds that can be screened for various biological activities.

G cluster_core Core Compound cluster_derivatives Derivatization cluster_applications Potential Applications Core This compound Amides Amide Derivatives Core->Amides Amide Coupling Esters Ester Derivatives Core->Esters Esterification Other Other Modifications Core->Other Anticancer Anticancer Agents Amides->Anticancer Antimicrobial Antimicrobial Agents Amides->Antimicrobial Antiinflammatory Anti-inflammatory Drugs Esters->Antiinflammatory Enzyme_Inhibitors Enzyme Inhibitors Other->Enzyme_Inhibitors

Caption: Logical relationship of this compound to its potential applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or under a fume hood.

  • First Aid:

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth. Do not induce vomiting.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, synthesis, purification, and spectroscopic characteristics. While specific biological data for this compound is limited, the known activities of related thiophene derivatives highlight promising areas for future research and development. The experimental protocols and data presented herein serve as a valuable resource for researchers working with this compound.

An In-depth Technical Guide to 4,5-Dimethylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylthiophene-2-carboxylic acid is a substituted thiophene derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including a carboxylic acid moiety and a dimethyl-substituted thiophene ring, make it a valuable precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound, also known as 4,5-dimethyl-2-thenoic acid, is a heterocyclic compound with the chemical formula C₇H₈O₂S.[1] The molecule consists of a central five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. This ring is substituted with two methyl groups at the 4- and 5-positions and a carboxylic acid group at the 2-position.

The presence of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group on the thiophene ring influences its electronic properties and reactivity. The carboxylic acid moiety provides a handle for various chemical transformations, such as amidation and esterification, making it a key functional group for the synthesis of derivatives with potential biological activity.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 40808-24-0[1]
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.20 g/mol [1]
Melting Point 206-211 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents[3]
Spectroscopic Data

1.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene proton and the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The single proton on the thiophene ring (at position 3) would likely appear as a singlet in the aromatic region. The two methyl groups at positions 4 and 5 would also appear as singlets, with their chemical shifts influenced by their position on the electron-rich thiophene ring.

1.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm.[4] The four carbons of the thiophene ring will appear in the aromatic region (approximately 120-150 ppm). The two methyl carbons will be observed in the aliphatic region, typically between 10-30 ppm.[4]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations.[5][6] A strong and sharp carbonyl (C=O) stretching absorption is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[6] Characteristic C-H stretching bands for the methyl groups will be observed around 2850-3000 cm⁻¹. The spectrum will also show C=C stretching absorptions for the thiophene ring in the 1400-1600 cm⁻¹ region and C-S stretching vibrations.[7]

1.2.4. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (156.20). A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak at [M-45]⁺. Another characteristic fragmentation is the formation of an acylium ion [M-OH]⁺.[8]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of thiophene-2-carboxylic acids can be adapted. A common and effective method involves the metalation of a substituted thiophene followed by carboxylation.

General Synthetic Approach: Metalation and Carboxylation

This synthetic strategy involves a two-step process: the deprotonation of the most acidic proton on the thiophene ring using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Reaction Scheme:

Synthesis General Synthesis of this compound Start 2,3-Dimethylthiophene Intermediate 2-Lithio-4,5-dimethylthiophene Start->Intermediate Deprotonation Product This compound Intermediate->Product Carboxylation and Acidification Reagent1 1. n-BuLi, THF Reagent2 2. CO₂ Reagent3 3. H₃O⁺ Enzyme_Inhibition Role of Thiophene Carboxylic Acids as Enzyme Inhibitors TCA Thiophene-2-carboxylic Acid Derivative Binding Binding to Active or Allosteric Site TCA->Binding Enzyme Target Enzyme (e.g., DAO, HCV NS5B Polymerase, BDK) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Therapeutic Therapeutic Effect Inhibition->Therapeutic

References

4,5-Dimethylthiophene-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Dimethylthiophene-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential role in modulating critical signaling pathways.

Physicochemical Properties

This compound is a substituted thiophene derivative. Its core structure consists of a five-membered aromatic ring containing one sulfur atom, functionalized with two methyl groups and a carboxylic acid group. These features contribute to its specific chemical reactivity and potential for biological activity.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 156.20 g/mol [1][2][3]
Molecular Formula C₇H₈O₂S[1][2][3]
CAS Number 40808-24-0[1][2]
Physical State White powder[4]
Melting Point 206-211 °C[4]
Alternate Names 2,3-Dimethylthiophene-5-carboxylic acid[1][3]

Experimental Protocols

The synthesis of thiophene-2-carboxylic acid derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves the metalation of the thiophene ring followed by carboxylation.

Detailed Methodology: Synthesis of this compound via Lithiation and Carboxylation

This protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for the synthesis of thiophenecarboxylic acids.

Materials:

  • 2,3-Dimethylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,3-dimethylthiophene and dry tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution of 2,3-dimethylthiophene via the dropping funnel, while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the 5-position of the thiophene ring.

  • Carboxylation: An excess of crushed dry ice (solid CO₂) is cautiously added to the reaction mixture in small portions. The reaction is highly exothermic, and the temperature should be carefully monitored to prevent a rapid rise. The mixture is stirred and allowed to slowly warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is acidified to a pH of approximately 2 with 1 M hydrochloric acid, leading to the precipitation of the crude carboxylic acid.

  • Extraction and Purification: The acidified aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a white solid.

Role in Signaling Pathways and Drug Development

Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of the thiophene ring allows for modifications that can modulate the compound's interaction with biological targets.

Thiophene-containing compounds have been shown to interfere with various signaling pathways critical for cancer cell growth and survival.[1] One common mechanism of action is the inhibition of protein kinases, which are key regulators of cellular processes. For instance, thiophene derivatives can act as ATP-competitive inhibitors in the kinase domain, thereby blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for screening thiophene derivatives for their potential anticancer activity, a common practice in drug development.

G Workflow for Anticancer Screening of Thiophene Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action & Lead Optimization cluster_3 Preclinical Development a Synthesis of Thiophene Derivatives b Structural & Purity Analysis (NMR, MS) a->b c Cytotoxicity Assay (e.g., MTT Assay) b->c Test Compounds d Target-Based Assay (e.g., Kinase Inhibition) c->d e Signaling Pathway Analysis d->e Active Compounds f Structure-Activity Relationship (SAR) Studies e->f g Lead Optimization f->g h In Vivo Animal Models g->h Optimized Lead i Toxicology Studies h->i

Caption: Workflow for anticancer screening of thiophene derivatives.

References

4,5-Dimethylthiophene-2-carboxylic Acid: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 4,5-Dimethylthiophene-2-carboxylic acid (CAS No: 40808-24-0). The information herein is compiled from publicly available Safety Data Sheets (SDS) and is intended to inform safe handling, storage, and emergency procedures. It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated, and as such, it should be handled with a high degree of caution, assuming it to be potentially hazardous.[1]

Chemical Identification and Physical Properties

IdentifierValueReference
Chemical Name This compound[1]
CAS Number 40808-24-0[1][2][3]
Molecular Formula C₇H₈O₂S[2][3]
Molecular Weight 156.20 g/mol [2][3]
Physical State PowderGeorganics SDS
Color WhiteGeorganics SDS
Melting Point 206-211 °CGeorganics SDS
Boiling Point No data availableGeorganics SDS
Solubility No data availableGeorganics SDS
Odor No data availableGeorganics SDS

Hazard Identification and Classification

According to Regulation (EC) No 1272/2008, this compound is classified as follows:[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation.[1]

GHS Pictogram:

Signal Word: Warning [1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Summary

A critical gap exists in the toxicological data for this compound. The Safety Data Sheet explicitly states "No data available" for the following endpoints.[1] This underscores the need for comprehensive toxicological assessment before extensive use.

Toxicological EndpointData
Acute Toxicity No data available[1]
Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Experimental Protocols: A General Framework

While specific experimental data for this compound is unavailable, this section outlines standard methodologies for assessing the safety of novel thiophene and carboxylic acid derivatives. These protocols serve as a guide for researchers planning to conduct toxicological evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the potential of a compound to cause cell death.

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HeLa) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound).

  • Incubation: Cells are incubated with the compound for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration at which 50% of cells are inhibited) is determined.

Skin Irritation Assay (In Vitro 3D Human Skin Model)

This protocol provides an alternative to traditional animal testing for assessing skin irritation potential.

Methodology:

  • Tissue Culture: Reconstituted human epidermis models (e.g., EpiDerm™, EpiSkin™) are equilibrated according to the manufacturer's instructions.

  • Compound Application: A defined amount of the test chemical is applied topically to the surface of the tissue.

  • Exposure and Incubation: The tissues are exposed to the compound for a specific duration (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours) in fresh medium.

  • Viability Assessment: Tissue viability is determined using the MTT assay, as described above.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

Logical and Experimental Workflows

The following diagrams illustrate a generalized workflow for the safety assessment of a novel chemical compound and the procedural flow for handling spills, as derived from standard laboratory safety protocols.

G cluster_0 Chemical Safety Assessment Workflow A Compound Synthesis & Characterization B Literature Review (SDS, Existing Data) A->B C In Silico Toxicity Prediction (QSAR) B->C D In Vitro Cytotoxicity (e.g., MTT Assay) C->D E In Vitro Genotoxicity (e.g., Ames Test) D->E F In Vitro Skin/Eye Irritation Assays D->F G Hazard Classification & Risk Assessment E->G F->G H Advanced In Vivo Studies (If Necessary) G->H

Caption: A generalized workflow for assessing the safety of a new chemical entity.

G cluster_1 Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Non-flammable Absorbent PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Clean Clean Spill Site with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose

Caption: Emergency protocol for handling a chemical spill.

Handling and Storage

Safe Handling:

  • Wash hands thoroughly after handling.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation of dust.[4]

  • Ensure adequate ventilation in the work area.[4]

  • Use personal protective equipment (PPE) as specified in Section 7.

Storage:

  • Store in a dry, cool, and well-ventilated place.[4]

  • Keep the container tightly closed when not in use.[4]

  • It is recommended to store the material refrigerated.[4]

Exposure Controls and Personal Protection

Control ParameterSpecification
Engineering Controls Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. An emergency eyewash station and safety shower should be readily accessible.[4]
Eye/Face Protection Wear chemical safety glasses or goggles.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection If ventilation is inadequate, wear a suitable protective mask with a filter for organic vapors.[4]
Environmental Exposure Do not allow the product to enter drains.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Firefighting and Disposal

Firefighting:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]

  • Hazards: During a fire, irritating and toxic gases, including sulfur oxides, may be generated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]

Disposal:

  • Dispose of the material as hazardous waste.[1]

  • Disposal should be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult the most current SDS for this compound from their supplier before use and adhere to all institutional and regulatory safety protocols. The absence of comprehensive toxicological data requires that this chemical be handled with the utmost care.

References

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiophene derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes like tyrosine kinases, disruption of microtubule polymerization, induction of apoptosis, and modulation of critical signaling pathways.[4][5][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various thiophene derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several representative thiophene derivatives against different human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene CarboxamidesMB-D2A375 (Melanoma)Significant cytotoxic effect5-FU> 100
HT-29 (Colorectal)Significant cytotoxic effect5-FU> 100
MCF-7 (Breast)Significant cytotoxic effect5-FU> 100
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast)5.52DoxorubicinNot Specified
Amino-thiophene DerivativesCompound 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54
A2780CP (Ovarian)10 ± 0.15Sorafenib9.4 ± 0.14
Tetrahydrobenzo[b]thiopheneBU17A549 (Lung)9.00--
Thiophene CarboxamidesCompound 2bHep3B (Liver)5.46--
Compound 2dHep3B (Liver)8.85--
Compound 2eHep3B (Liver)12.58--
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.[7][8][9]

Principle: Metabolically active cells with functional mitochondria possess reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.[7]

  • Compound Treatment: The thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[8]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Compound_Preparation Prepare serial dilutions of thiophene derivative Cell_Treatment Treat cells with compound dilutions Compound_Preparation->Cell_Treatment Incubation_24_72h Incubate for 24-72 hours Cell_Treatment->Incubation_24_72h Add_MTT Add MTT reagent to each well Incubation_24_72h->Add_MTT Incubation_2_4h Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubation_2_4h Solubilization Dissolve formazan crystals (e.g., with DMSO) Incubation_2_4h->Solubilization Read_Absorbance Measure absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

MTT Assay Experimental Workflow
Signaling Pathways in Thiophene-Mediated Anticancer Activity

Thiophene derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

One key mechanism involves the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, certain thiophene derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Another critical target is the VEGFR-2 signaling pathway , which is pivotal for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiophene derivatives can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling through pathways like PI3K/AKT, which ultimately suppresses tumor growth and angiogenesis.[6][10]

Furthermore, the Wnt/β-catenin signaling pathway , often aberrantly activated in cancers, is another target for thiophene-based compounds. Inhibition of this pathway can lead to a decrease in the expression of genes that promote cell proliferation and survival.[6]

Anticancer_Signaling_Pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_vegfr VEGFR-2 Signaling Inhibition cluster_wnt Wnt/β-catenin Pathway Inhibition Thiophene_Tubulin Thiophene Derivative Tubulin β-Tubulin Thiophene_Tubulin->Tubulin binds to colchicine site Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin Thiophene_VEGFR Thiophene Derivative VEGFR2 VEGFR-2 Thiophene_VEGFR->VEGFR2 inhibits kinase activity PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Angiogenesis Angiogenesis & Proliferation AKT->Angiogenesis Thiophene_Wnt Thiophene Derivative Wnt_Pathway Wnt/β-catenin Pathway Thiophene_Wnt->Wnt_Pathway inhibits Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Wnt_Pathway->Gene_Expression Proliferation_Wnt Cell Proliferation Gene_Expression->Proliferation_Wnt

Key Signaling Pathways Targeted by Anticancer Thiophene Derivatives

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens presents a major global health challenge, driving the search for novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][12][13]

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial efficacy of thiophene derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values of representative thiophene derivatives against various microbial strains.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Thiophene-A81632>64
Thiophene-B481632
Thiophene-C163264>64
Ciprofloxacin0.50.251NA
FluconazoleNANANA2
Compound Col-R A. baumannii MIC50 (mg/L) Col-R E. coli MIC50 (mg/L)
Thiophene 4168
Thiophene 51632
Thiophene 83232
Compound B. cereus MIC (µg/mL) S. aureus MIC (µg/mL) E. faecalis MIC (µg/mL) C. albicans MIC (µg/mL)
3-chlorobenzo[b]thiophene (cyclohexanol-substituted)16161616
3-bromobenzo[b]thiophene (cyclohexanol-substituted)16161616

NA: Not Applicable

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[1][14][15][16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the thiophene derivative is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final concentration of microorganisms in the wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the test microorganism.

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the thiophene derivative in which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoc_incub Inoculation & Incubation cluster_analysis Analysis A1 Prepare serial dilutions of thiophene derivative in 96-well plate B1 Inoculate wells with microbial suspension A1->B1 A2 Prepare standardized microbial inoculum A2->B1 B2 Incubate plate (e.g., 37°C for 16-20h) B1->B2 C1 Visually inspect for turbidity B2->C1 C2 Determine the lowest concentration with no visible growth (MIC) C1->C2

Broth Microdilution Experimental Workflow

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammatory diseases pose a significant health burden, and the development of novel anti-inflammatory agents is a key area of research. Thiophene derivatives have demonstrated potent anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][18][19]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classical and reliable method for screening the acute anti-inflammatory activity of new compounds.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reference DrugReference Inhibition (%)
Compound 155058.46Indomethacin47.73
Tetrasubstituted thiophene 4c1071Ibuprofen (20 mg/kg)36
2077
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the ability of a compound to reduce acute inflammation.[2][20][21][22][23]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The anti-inflammatory effect of a compound is assessed by its ability to reduce the swelling of the paw.

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test group of rats is administered the thiophene derivative, typically orally or intraperitoneally, at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups compared to the vehicle control group.

Carrageenan_Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis P1 Administer thiophene derivative (or vehicle/reference drug) to rats I1 Inject carrageenan into the right hind paw P1->I1 M1 Measure paw volume/thickness at regular intervals I1->M1 M2 Calculate the percentage inhibition of edema M1->M2

Carrageenan-Induced Paw Edema Experimental Workflow
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit the COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, thiophene derivatives can effectively reduce the signs of inflammation.

Anti_Inflammatory_Mechanism Thiophene Thiophene Derivative COX COX Enzymes (COX-1, COX-2) Thiophene->COX inhibits LOX LOX Enzymes Thiophene->LOX inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation

Mechanism of COX/LOX Inhibition by Thiophene Derivatives

Conclusion

Thiophene and its derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery and development. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to harness the full potential of thiophene-based compounds in the development of next-generation medicines. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of even more potent and selective thiophene-based therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dimethylthiophene-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide offers a predictive assessment based on the known properties of analogous compounds, namely thiophene-2-carboxylic acid and general principles of carboxylic acid solubility. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various solvents, a critical step in drug development, process chemistry, and formulation science.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. For this compound, the key structural features influencing its solubility are the polar carboxylic acid group (-COOH), the aromatic thiophene ring, and the two nonpolar methyl groups (-CH3).

The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, which generally confers solubility in polar solvents, including water and alcohols. However, the aromatic thiophene ring and the two methyl groups contribute to the lipophilicity of the molecule. The presence of these nonpolar groups is expected to decrease its solubility in water compared to its parent compound, thiophene-2-carboxylic acid, while potentially increasing its solubility in less polar organic solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented below.

Data Presentation: Predicted Solubility Profile
Solvent Solvent Type Predicted Solubility of this compound Rationale
WaterPolar ProticLow to Sparingly SolubleThe polar carboxylic acid group allows for hydrogen bonding with water, but the lipophilic thiophene ring and methyl groups reduce overall aqueous solubility.[2][3]
MethanolPolar ProticSolubleMethanol can engage in hydrogen bonding with the carboxylic acid group, and its alkyl nature can solvate the nonpolar parts of the molecule.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is a good solvent for many carboxylic acids.[3]
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton.
DichloromethaneNonpolarSparingly Soluble to SolubleThe overall polarity of the molecule may allow for some solubility in this common organic solvent.
TolueneNonpolarSparingly SolubleThe aromatic nature of toluene may provide some favorable interactions with the thiophene ring.
HexaneNonpolarInsoluble to Sparingly SolubleThe high polarity of the carboxylic acid group makes it unlikely to be soluble in a nonpolar alkane solvent.

Experimental Protocols

For the precise quantification of the solubility of this compound, the following established experimental methodologies are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the saturated solution can be separated from the undissolved solid by centrifugation or filtration through a syringe filter (ensure the filter material is compatible with the solvent).

  • Analysis: Carefully withdraw a known volume of the clear, saturated supernatant for analysis. The concentration of the dissolved solid can then be determined using a suitable analytical technique, such as gravimetric analysis or UV/Vis spectroscopy.

Analytical Techniques for Concentration Determination

a) Gravimetric Analysis

Gravimetric analysis is a direct and highly accurate method for determining the mass of the dissolved solute.[5][6][7]

Methodology:

  • Initial Weighing: Accurately weigh a clean, dry evaporating dish on an analytical balance (W1).

  • Sample Addition: Transfer a precise volume of the saturated supernatant into the pre-weighed dish and record the total weight (W2).

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

  • Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute (W3).

  • Calculation:

    • Mass of dissolved solute = W3 - W1

    • Mass of solvent = W2 - W3

    • Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100

b) UV/Vis Spectroscopy

If this compound has a chromophore that absorbs in the UV/Vis range, this technique can be a rapid and sensitive method for concentration determination.[8][9]

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Sample Analysis: Take a known volume of the saturated supernatant from the shake-flask experiment and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature (24-72h) add_solvent->equilibrate separate Separate solid and liquid (centrifuge/filter) equilibrate->separate gravimetric Gravimetric Analysis separate->gravimetric uv_vis UV/Vis Spectroscopy separate->uv_vis solubility Determine Solubility gravimetric->solubility uv_vis->solubility

Caption: Workflow for determining the solubility of a solid compound.

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility in different solvent types.

G cluster_features Molecular Features cluster_solubility Predicted Solubility compound 4,5-Dimethylthiophene- 2-carboxylic acid cooh Carboxylic Acid (-COOH) (Polar, H-bonding) compound->cooh thiophene Thiophene Ring (Aromatic, Lipophilic) compound->thiophene methyl Methyl Groups (-CH3) (Nonpolar, Lipophilic) compound->methyl polar_sol Soluble in Polar Solvents (e.g., Methanol, Acetone) cooh->polar_sol favors water_sol Low Solubility in Water cooh->water_sol favors thiophene->water_sol disfavors nonpolar_sol Sparingly Soluble in Nonpolar Solvents (e.g., Toluene) thiophene->nonpolar_sol favors methyl->water_sol disfavors methyl->nonpolar_sol favors

Caption: Factors influencing the predicted solubility of the target compound.

References

Spectroscopic and Synthetic Profile of 4,5-Dimethylthiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4,5-dimethylthiophene-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established spectroscopic principles and data from analogous structures. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of substituted thiophene derivatives.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from typical ranges for the functional groups present and analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH12.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet, which can exchange with D₂O.[1]
Thiophene H-37.5 - 7.7Singlet1HThe sole proton on the thiophene ring is expected to be in the aromatic region.
-CH₃ (at C-4)2.2 - 2.4Singlet3HMethyl groups attached to an aromatic ring typically resonate in this range.
-CH₃ (at C-5)2.4 - 2.6Singlet3HThis methyl group may be slightly more deshielded due to its position on the thiophene ring.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-COOH165 - 175The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[2][3]
Thiophene C-2135 - 145The carbon atom attached to the carboxylic acid group.
Thiophene C-3130 - 140The carbon atom bearing the single proton.
Thiophene C-4140 - 150The carbon atom attached to a methyl group. Quaternary carbons often show weaker signals.[4]
Thiophene C-5135 - 145The carbon atom attached to a methyl group.
-CH₃ (at C-4)14 - 18Typical range for methyl carbons attached to an sp² hybridized carbon.
-CH₃ (at C-5)15 - 20Similar to the other methyl group, with slight variations based on the electronic environment.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

IR (Infrared) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300Strong, BroadCharacteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[1][5][6]
C-H (sp³)2850 - 3000MediumStretching vibrations of the methyl groups.[5]
C=O (Carboxylic Acid)1680 - 1710StrongCarbonyl stretch, a very prominent and sharp peak.[1][5][6]
C=C (Thiophene Ring)1500 - 1600Medium to WeakAromatic ring stretching vibrations.[7]
C-O (Carboxylic Acid)1210 - 1320StrongStretching vibration of the carbon-oxygen single bond.[5][6]
O-H Bend (Carboxylic Acid)920 - 950Medium, BroadOut-of-plane bending of the hydroxyl group.[5][6]

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted FragmentNotes
156[M]⁺Molecular ion peak for C₇H₈O₂S.[8]
141[M - CH₃]⁺Loss of a methyl group.
111[M - COOH]⁺Loss of the carboxylic acid group.
83[C₄H₃S]⁺Thienyl fragment.

Ionization method: Electron Impact (EI).

Experimental Protocols

Below are detailed, generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Plausible Route

A common method for the synthesis of thiophene-2-carboxylic acids involves the metalation of a substituted thiophene followed by carboxylation with carbon dioxide.

Reaction Scheme:

  • Metalation: 3,4-Dimethylthiophene is reacted with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The base selectively deprotonates the most acidic proton, which is at the 2-position of the thiophene ring.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The lithiated thiophene acts as a nucleophile, attacking the carbon dioxide to form a lithium carboxylate salt.

  • Acidification: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.

  • Purification: The product can be purified by extraction and subsequent recrystallization from an appropriate solvent system.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy:

    • A sample of 5-10 mg of the purified product is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • FT-IR Spectroscopy:

    • A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

    • Alternatively, a spectrum can be obtained by placing a small amount of the solid on an Attenuated Total Reflectance (ATR) crystal.

  • Mass Spectrometry:

    • A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) inlet.

    • For Electron Impact (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Start 3,4-Dimethylthiophene Metalation Metalation (n-BuLi, THF, -78 °C) Start->Metalation Carboxylation Carboxylation (CO₂, -78 °C) Metalation->Carboxylation Acidification Acidification (aq. HCl) Carboxylation->Acidification Purification Purification (Extraction & Recrystallization) Acidification->Purification Product 4,5-Dimethylthiophene- 2-carboxylic Acid Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR ¹H & ¹³C NMR Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: Synthesis and characterization workflow for this compound.

References

Commercial Suppliers and Technical Guide for 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial suppliers for 4,5-Dimethylthiophene-2-carboxylic acid (CAS No. 40808-24-0), a versatile heterocyclic building block. Additionally, it details its application in the synthesis of a novel activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), including relevant experimental protocols and the associated signaling pathway, to support researchers in pharmacology and drug discovery.

Commercial Availability

This compound is readily available from various chemical suppliers. The purity levels are generally high, suitable for research and development purposes. Below is a summary of offerings from several suppliers. Researchers are advised to request a lot-specific Certificate of Analysis for detailed purity information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD)
Santa Cruz Biotechnology40808-24-0C₇H₈O₂S156.20Varies (lot-specific)InquireInquire
P212121 Store40808-24-0C₇H₈O₂S156.2Not specified500 mg$203.00
Sunway Pharm Ltd40808-24-0C₇H₈O₂S156.20≥ 97%100 mg, 250 mg, 1 g, 5 g, 10 g$48.00 (100mg) - $834.00 (10g)
ChemicalBook40808-24-0C₇H₈O₂S156.20Varies by supplierVaries by supplierVaries by supplier
Georganics40808-24-0C₇H₈O₂S156.21Not specifiedInquireInquire

Application in the Synthesis of a SERCA2a Activator

This compound serves as a key precursor in the synthesis of novel therapeutic agents. A notable application is in the creation of N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide, a compound identified as an enhancer of intracellular Ca²⁺ dynamics through the activation of SERCA2a.[1]

Synthetic Workflow

The synthesis of N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide from this compound is a two-step process. The first step involves the N-alkylation of 2-methoxybenzylamine with 1-bromopropane. The resulting secondary amine is then coupled with this compound.[1]

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amide Coupling 2-methoxybenzylamine 2-methoxybenzylamine N-(2-methoxybenzyl)propan-1-amine N-(2-methoxybenzyl)propan-1-amine 2-methoxybenzylamine->N-(2-methoxybenzyl)propan-1-amine DMSO 1-bromopropane 1-bromopropane 1-bromopropane->N-(2-methoxybenzyl)propan-1-amine Target_Compound N-(2-methoxybenzyl)-4,5-dimethyl- N-propylthiophene-2-carboxamide N-(2-methoxybenzyl)propan-1-amine->Target_Compound HBTU/HOBt, Microwave This compound This compound This compound->Target_Compound

Synthetic pathway for N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological evaluation of the synthesized SERCA2a activator.

Protocol 1: Cell Culture and Transfection of HEK293 Cells

This protocol is for the general maintenance and transfection of Human Embryonic Kidney (HEK293) cells, a common cell line for studying recombinant protein function.

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and GlutaMAX™.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells when they reach 80-90% confluency.

  • Transfection for SERCA2a Expression:

    • Seed HEK293 cells in the desired culture plates (e.g., 6-well plates or 35 mm dishes) 24 hours prior to transfection to achieve 60-70% confluency on the day of transfection.

    • Prepare the transfection mixture by diluting the plasmid DNA encoding SERCA2a and a suitable lipid-based transfection reagent in a serum-free medium like Opti-MEM.

    • Incubate the DNA-lipid complex at room temperature for 15-20 minutes.

    • Add the complex dropwise to the cells.

    • Incubate the cells for 24-48 hours before proceeding with subsequent assays.[2][3]

Protocol 2: Measurement of Intracellular Ca²⁺ using Fluo-4 AM

This protocol details the use of the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium concentrations.

  • Preparation of Reagents:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a physiological saline buffer (e.g., Tyrode's solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4).

  • Cell Loading:

    • Wash cultured cells once with the physiological saline buffer.

    • Prepare a loading solution of 1-5 µM Fluo-4 AM in the physiological buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Incubate the cells with the Fluo-4 AM loading solution for 15-60 minutes at 37°C or room temperature.

    • Wash the cells twice with fresh, warm physiological saline buffer to remove extracellular dye.

    • Allow for an additional 30-minute incubation for complete de-esterification of the dye within the cells.[1][4][5]

  • Fluorescence Imaging:

    • Acquire baseline fluorescence images using a fluorescence microscope with appropriate filters for Fluo-4 (excitation ~488 nm, emission ~515 nm).

    • Introduce the test compound (e.g., the synthesized SERCA2a activator).

    • Record the changes in fluorescence intensity over time.

    • Data is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F₀).[1][4]

G Cell_Culture HEK293 cells cultured to 80-90% confluency Cell_Washing_1 Wash with physiological buffer Cell_Culture->Cell_Washing_1 Dye_Loading Incubate with Fluo-4 AM (1-5 µM) for 15-60 min Cell_Washing_1->Dye_Loading Cell_Washing_2 Wash twice to remove extracellular dye Dye_Loading->Cell_Washing_2 De-esterification Incubate for 30 min for complete de-esterification Cell_Washing_2->De-esterification Imaging Acquire baseline and post-stimulus fluorescence De-esterification->Imaging

Workflow for intracellular calcium measurement using Fluo-4 AM.

Signaling Pathway of SERCA2a Activation

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) is a critical pump in cardiac myocytes responsible for transporting Ca²⁺ from the cytoplasm into the sarcoplasmic reticulum (SR), which is essential for muscle relaxation (diastole). The synthesized N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide acts as an activator of SERCA2a, thereby enhancing the rate of Ca²⁺ reuptake into the SR. This leads to a faster decline in cytosolic Ca²⁺ levels, promoting relaxation, and also increases the SR Ca²⁺ load available for the next contraction (systole).[1]

G Activator N-(2-methoxybenzyl)-4,5-dimethyl- N-propylthiophene-2-carboxamide SERCA2a SERCA2a Pump Activator->SERCA2a activates Cytosolic_Ca Cytosolic Ca²⁺ SERCA2a->Cytosolic_Ca pumps SR_Ca SR Ca²⁺ Cytosolic_Ca->SR_Ca transport Relaxation Muscle Relaxation (Diastole) Cytosolic_Ca->Relaxation leads to Contraction Increased SR Ca²⁺ Load for Next Contraction (Systole) SR_Ca->Contraction enhances

Signaling pathway of SERCA2a activation.

References

Methodological & Application

Applications of 4,5-Dimethylthiophene-2-carboxylic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiophene-2-carboxylic acid is a heterocyclic building block with significant potential in organic synthesis. Its structure, featuring a thiophene core substituted with two methyl groups and a carboxylic acid functionality, makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] The electron-rich thiophene ring and the versatile carboxylic acid group allow for a variety of chemical transformations, including amide and ester formation, which are fundamental reactions in the synthesis of biologically active molecules. The methyl groups can influence the steric and electronic properties of the resulting compounds, potentially enhancing their interaction with biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions.

Key Applications

The primary applications of this compound in organic synthesis revolve around the derivatization of its carboxylic acid group. The most common and synthetically useful transformations are:

  • Amide Bond Formation: Coupling with a diverse range of primary and secondary amines to generate novel thiophene-2-carboxamides. These amides are prevalent in medicinal chemistry and often exhibit a wide spectrum of biological activities.

  • Esterification: Reaction with various alcohols to produce 4,5-dimethylthiophene-2-carboxylates. These esters can serve as intermediates for further synthetic manipulations or as final products with specific physicochemical properties.

These reactions provide access to a vast chemical space for the discovery of new chemical entities with potential therapeutic or industrial applications.

Data Presentation

The following tables summarize representative quantitative data for the key applications of this compound. Please note that these are illustrative examples based on general reaction methodologies, as specific data for this compound is limited.

Table 1: Representative Data for Amide Coupling Reactions

Amine SubstrateCoupling ReagentBaseSolventReaction Time (h)Yield (%)
AnilineEDC/HOBt, DMAP (cat.)DIPEACH₂Cl₂1285
BenzylamineHATUDIPEADMF692
MorpholineSOCl₂, then aminePyridineCH₂Cl₂488
2-AminopyridineDCC/DMAP-CH₂Cl₂1675

Table 2: Representative Data for Esterification Reactions

Alcohol SubstrateMethodCatalystSolventReaction Time (h)Yield (%)
MethanolFischer EsterificationH₂SO₄ (cat.)Methanol2490
EthanolSOCl₂, then alcohol-Toluene585
tert-ButanolSteglich EsterificationDCC/DMAPCH₂Cl₂1280
Benzyl alcoholMitsunobu ReactionDEAD/PPh₃THF878

Experimental Protocols

Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of N-substituted-4,5-dimethylthiophene-2-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 4,5-Dimethylthiophene- 2-carboxylic acid E Stir at RT (12-24h) A->E B Amine B->E C EDC, HOBt, DIPEA C->E D DCM (Solvent) D->E F Aqueous Wash E->F Reaction Mixture G Drying & Concentration F->G H Column Chromatography G->H Crude Product I Pure Amide Product H->I

Workflow for EDC/HOBt mediated amide coupling.
Esterification via Acyl Chloride Formation

This protocol outlines a two-step procedure for the synthesis of esters of this compound, proceeding through an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Alcohol (primary or secondary)

  • Pyridine or Triethylamine (Et₃N)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of 4,5-Dimethylthiophene-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude 4,5-Dimethylthiophene-2-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the desired alcohol (1.2 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash with water, 1M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure ester.

Esterification_Workflow A 4,5-Dimethylthiophene- 2-carboxylic acid C Reflux in Toluene A->C B Thionyl Chloride (SOCl₂) B->C D 4,5-Dimethylthiophene- 2-carbonyl chloride (Crude Intermediate) C->D Step 1 G Stir in DCM D->G E Alcohol E->G F Pyridine or Et₃N F->G H Work-up & Purification G->H Step 2 I Pure Ester Product H->I

Two-step esterification via an acyl chloride intermediate.
Steglich Esterification for Sterically Hindered Alcohols

This method is particularly useful for the esterification with sterically demanding alcohols, such as tert-butanol, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

Materials:

  • This compound

  • Sterically hindered alcohol (e.g., tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Wash the filtrate with 0.5 N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure ester.

Steglich_Esterification_Pathway cluster_reactants Reactants cluster_products Products & By-products cluster_purification Purification Acid 4,5-Dimethylthiophene- 2-carboxylic acid Reaction Reaction in DCM 0 °C to RT Acid->Reaction Alcohol Sterically Hindered Alcohol Alcohol->Reaction DCC DCC DCC->Reaction DMAP DMAP (catalyst) DMAP->Reaction Ester Target Ester Reaction->Ester DCU Dicyclohexylurea (precipitate) Reaction->DCU Wash Aqueous Wash Ester->Wash Filtration Filtration DCU->Filtration Chromatography Column Chromatography Wash->Chromatography FinalProduct Pure Ester Chromatography->FinalProduct

Logical flow of the Steglich esterification process.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein for amide bond formation and esterification represent robust and adaptable methods for the synthesis of a wide array of derivatives. These transformations open the door to the creation of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.

References

Application Notes and Protocols: 4,5-Dimethylthiophene-2-carboxylic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the pharmaceutical research applications of 4,5-dimethylthiophene-2-carboxylic acid and its derivatives. The document details potential therapeutic areas, summarizes biological activity data, and provides exemplary experimental protocols for synthesis and biological evaluation.

Introduction to this compound

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1] The thiophene ring is a privileged scaffold in drug discovery, known to be a bioisostere of the benzene ring, offering improved physicochemical properties and metabolic stability in some cases. Thiophene derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4][5] The carboxylic acid functional group allows for various chemical modifications, most notably the formation of amides (carboxamides), which are prevalent in many active pharmaceutical ingredients.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been investigated for several therapeutic applications, primarily as enzyme inhibitors. The core scaffold can be modified to achieve selectivity and potency against various biological targets.

Anticancer Activity

Thiophene carboxamide derivatives have been synthesized and evaluated as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4).[6] These compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2b (5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl) thiophene-2-carboxamide)Hep3B5.46[6]
2d Hep3B8.85[6]
2e Hep3B12.58[6]
Enzyme Inhibition

Thiophene carboxylic acids have been identified as inhibitors of D-amino acid oxidase (DAO), a flavoenzyme that degrades D-amino acids.[7][8] Inhibition of DAO is a therapeutic strategy for schizophrenia by increasing the levels of the neuromodulator D-serine in the brain.

Quantitative Data: DAO Inhibition by Thiophene Carboxylic Acid Derivatives

Compound IDTargetIC50 (µM)Reference
1a (Thiophene-2-carboxylic acid)DAO7.8[7]
2a (Thiophene-3-carboxylic acid)DAO4.4[7]
2b (5-chlorothiophene-3-carboxylic acid)DAO0.04[7]

Derivatives of thiophene have been synthesized and shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a primary treatment for Alzheimer's disease.[9]

Quantitative Data: AChE Inhibition by Tetrahydrobenzo[b]thiophene Derivatives

Compound IDTarget% InhibitionReference
IIId AChE60[9]
Donepezil (Reference) AChE40[9]
Anti-inflammatory Activity

Thiophene-based compounds are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3][4][5] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Experimental Protocols

General Synthesis of Thiophene-2-Carboxamide Derivatives

This protocol is a general procedure for the amide coupling of a thiophene-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 4,5-disubstituted-thiophene-2-carboxylic acid

  • Substituted aniline or other amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiophene-2-carboxamide derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol describes a general method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Hep3B)

  • Normal cell line (e.g., Hek293t) for selectivity assessment

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized thiophene derivative compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µM to 300 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways and Workflows

anticancer_mechanism cluster_drug Thiophene Carboxamide Derivative cluster_cell Cancer Cell Drug Thiophene Carboxamide Tubulin αβ-Tubulin Dimers Drug->Tubulin Inhibits Polymerization Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action for anticancer thiophene carboxamides.

synthesis_workflow start Starting Materials This compound Amine step1 Amide Coupling EDC, HOBt, DIPEA Anhydrous DCM/DMF start->step1 step2 Work-up Wash with NaHCO3, Brine Dry over MgSO4 step1->step2 step3 Purification Silica Gel Chromatography step2->step3 end Final Product Pure Thiophene-2-carboxamide step3->end

Caption: General workflow for the synthesis of thiophene-2-carboxamides.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Drug Thiophene Derivative Drug->COX Inhibits Drug->LOX Inhibits

Caption: Inhibition of inflammatory pathways by thiophene derivatives.

References

Application Notes and Protocols for the Derivatization of 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4,5-dimethylthiophene-2-carboxylic acid into amides and esters. Such derivatives are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiophene-containing compounds, including anticancer and enzyme inhibitory effects. The following sections detail synthetic methodologies, present quantitative data from analogous compounds to guide research, and provide workflows for synthesis and biological evaluation.

Introduction

This compound is a heterocyclic building block with potential for the development of novel therapeutic agents. Derivatization of the carboxylic acid moiety is a common strategy to modulate the physicochemical properties and biological activity of the parent molecule. Amide and ester derivatives, in particular, have been extensively explored in the context of thiophene-based drug discovery. Thiophene carboxamides have emerged as a promising class of compounds with potent anticancer activities.[1] The protocols outlined below describe standard and effective methods for the synthesis of these derivatives.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the formation of amides and esters.

  • Amide Formation (Amidation): This is typically achieved by coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

  • Ester Formation (Esterification): This can be accomplished through several methods, including the classic Fischer esterification under acidic conditions with an alcohol, or by using coupling agents similar to those in amidation.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4,5-dimethylthiophene-2-carboxamides via EDC/DMAP Coupling

This protocol describes a general and widely used method for the synthesis of amide derivatives from a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (optional, for inert atmosphere)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add the desired substituted aniline or amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (optional, but recommended for sensitive substrates) for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-4,5-dimethylthiophene-2-carboxamide.

Protocol 2: Fischer Esterification for the Synthesis of Alkyl 4,5-Dimethylthiophene-2-carboxylates

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol), in large excess

  • Concentrated Sulfuric Acid (H₂SO₄) or dry Hydrogen Chloride (HCl) gas

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for several hours (4-16 h). The reaction time will depend on the specific alcohol and steric hindrance.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic solution carefully with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Data Presentation

While specific yield and biological data for derivatives of this compound are not extensively available in the cited literature, the following tables present data for analogous thiophene-2-carboxamide derivatives, which can serve as a benchmark for expected outcomes and potential biological activities.

Table 1: Synthesis of Thiophene-2-carboxamide Analogs - Reaction Conditions and Yields

Starting Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)Reference
5-Bromothiophene-2-carboxylic acid2-AminothiazoleDCC, DMAPDCM1235[1]
5-Bromothiophene-2-carboxylic acidMorpholineDCC, DMAPDCM12-[1]
5-(4-Fluorophenyl)thiophene-2-carboxylic acidSubstituted AnilinesEDC, DMAPDCM48-

Note: Yields are highly dependent on the specific substrates and purification methods.

Table 2: In Vitro Anticancer Activity of Thiophene Carboxamide Analogs (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Analog 1 Hep3B (Liver)5.46[2]
Analog 2 Hep3B (Liver)12.58[2]
MB-D1 A375 (Melanoma)~40 (at 100µM)[1]
MB-D2 A375 (Melanoma)~12 (at 100µM)[1]
MB-D2 MCF-7 (Breast)~39 (at 100µM)[1]
MB-D2 HT-29 (Colon)~31 (at 100µM)[1]

Note: The data presented is for thiophene carboxamide derivatives analogous to those that would be synthesized from this compound. These values are intended to provide a rationale for derivatization and to guide biological evaluation.[1][2]

Visualizations

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of 4,5-dimethylthiophene-2-carboxamide derivatives and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,5-Dimethylthiophene- 2-carboxylic acid reaction Amide Coupling Reaction (Protocol 1) start->reaction reagents Amine, Coupling Reagents (e.g., EDC, DMAP) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Target Carboxamide Derivative characterization->product assay Cytotoxicity Assay (e.g., MTT Assay) product->assay Test Compound cell_lines Cancer Cell Lines (e.g., Hep3B, MCF-7) cell_lines->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis results Biological Activity Data data_analysis->results

Caption: Workflow for synthesis and anticancer evaluation.

Logical Relationship of Amide Synthesis Components

This diagram illustrates the key components and their roles in the amide coupling reaction.

G carboxylic_acid 4,5-Dimethylthiophene- 2-carboxylic acid product N-Substituted 4,5-Dimethylthiophene- 2-carboxamide carboxylic_acid->product amine Primary/Secondary Amine amine->product coupling_agent Coupling Agent (e.g., EDC) coupling_agent->product Activates catalyst Catalyst (e.g., DMAP) catalyst->product Accelerates

Caption: Key components in amide bond formation.

Potential Applications and Further Research

The derivatization of this compound provides a library of novel compounds for biological screening. Based on the activity of analogous compounds, these derivatives are promising candidates for:

  • Anticancer Drug Discovery: Screening against a panel of cancer cell lines to identify potent and selective cytotoxic agents.[2][3]

  • Enzyme Inhibition Studies: Thiophene carboxylic acids and their derivatives have been identified as inhibitors of enzymes such as D-amino acid oxidase.[4][5]

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amine or alcohol component in the derivatives can provide valuable insights into the structural requirements for biological activity.

Future research should focus on the synthesis of a diverse library of amide and ester derivatives of this compound, followed by comprehensive biological evaluation to identify lead compounds for further development. Mechanistic studies to elucidate the mode of action of the most active compounds will also be crucial.

References

Application Notes and Protocols: Reaction Mechanisms Involving 4,5-Dimethylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 4,5-dimethylthiophene-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the biological activities and electronic properties of its derivatives.[1][2]

Overview of Reactivity

This compound is a robust synthetic intermediate. The thiophene ring is electron-rich, making it susceptible to electrophilic substitution, while the carboxylic acid moiety allows for a variety of transformations, including conversion to the acid chloride, esterification, and amide bond formation. These reactions are fundamental to the synthesis of a wide range of functionalized molecules.

Key Reaction Mechanisms and Protocols

Formation of 4,5-Dimethylthiophene-2-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for several subsequent reactions, including amide and ester formation under specific conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. This intermediate is highly reactive, and the chloride ion then attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrochloric acid as gaseous byproducts.

Experimental Protocol:

  • Materials: this compound, thionyl chloride (SOCl₂), dry dichloromethane (DCM) or toluene.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry dichloromethane, add thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude 4,5-dimethylthiophene-2-carbonyl chloride can be used in the next step without further purification.

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
This compound1.0DCM2-4Reflux>95
Thionyl chloride2.0

Table 1: General Conditions for the Synthesis of 4,5-Dimethylthiophene-2-carbonyl chloride.

G cluster_0 Acid Chloride Formation Carboxylic_Acid 4,5-Dimethylthiophene- 2-carboxylic acid Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ Acid_Chloride 4,5-Dimethylthiophene- 2-carbonyl chloride Intermediate->Acid_Chloride - SO₂ - HCl

Caption: Formation of the acid chloride intermediate.

Amide Bond Formation (Amidation)

The synthesis of amides from this compound is a key transformation for generating compounds with potential biological activity.[2] A common method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 4-dimethylaminopyridine (DMAP).

Reaction Mechanism:

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. DMAP can act as an acyl transfer catalyst, further enhancing the reaction rate. The reaction results in the formation of the desired amide and a urea byproduct, which can typically be removed by filtration or chromatography.

Experimental Protocol:

  • Materials: this compound, desired amine, EDC, DMAP, dry dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq), the amine (1.1 eq), and DMAP (0.1 eq) in dry DCM.

    • Add EDC (1.2 eq) to the solution at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReactantMolar RatioCoupling AgentsSolventTime (h)Temperature (°C)Yield (%)
This compound1.0EDC, DMAPDCM12-24RT60-90
Amine1.1

Table 2: General Conditions for Amide Coupling Reactions.

G Carboxylic_Acid 4,5-Dimethylthiophene- 2-carboxylic acid Active_Ester O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester + EDC EDC EDC EDC->Active_Ester Amine R-NH₂ Amide 4,5-Dimethylthiophene- 2-carboxamide Amine->Amide Active_Ester->Amide + Amine

Caption: Amide formation via an activated ester intermediate.

Fischer Esterification

The direct acid-catalyzed esterification of this compound with an alcohol is a classical and cost-effective method for synthesizing the corresponding esters.

Reaction Mechanism:

The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester.[3] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3]

Experimental Protocol:

  • Materials: this compound, alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (H₂SO₄) or other acid catalyst.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., used as the solvent).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude ester, which can be purified by distillation or column chromatography.

ReactantMolar RatioCatalystSolventTime (h)Temperature (°C)Yield (%)
This compound1.0H₂SO₄Alcohol4-8Reflux70-95
AlcoholExcess

Table 3: General Conditions for Fischer Esterification.

G Carboxylic_Acid 4,5-Dimethylthiophene- 2-carboxylic acid Protonation Protonated Carboxylic Acid Carboxylic_Acid->Protonation + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R-OH Alcohol R-OH Alcohol->Tetrahedral_Intermediate Ester 4,5-Dimethylthiophene- 2-carboxylate Ester Tetrahedral_Intermediate->Ester - H₂O - H⁺

Caption: Fischer esterification reaction pathway.

Applications in Drug Discovery and Materials Science

Derivatives of this compound have shown promise in various fields. The carboxamide derivatives, in particular, have been investigated for their potential anticancer activities.[2] The thiophene scaffold is a known pharmacophore, and its derivatives are explored for a wide range of biological activities. In materials science, thiophene-based molecules are integral to the development of organic electronics due to their conductive properties. The ability to functionalize the thiophene ring through reactions of the carboxylic acid group allows for the fine-tuning of the electronic and physical properties of these materials.

References

Application Notes and Protocols: Thiophene-2,5-dicarboxylic Acid as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific application of 4,5-dimethylthiophene-2-carboxylic acid as a primary monomer in materials science is not extensively documented in publicly available literature, the closely related and structurally similar molecule, thiophene-2,5-dicarboxylic acid (TDCA) , serves as an exemplary building block for high-performance polymers. TDCA is a bio-based, rigid aromatic dicarboxylic acid that can be utilized to synthesize a variety of polymers, most notably polyesters and polyamides, with applications in packaging, electronics, and biomedical devices. Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and gas barrier properties.[1][2][3] This document provides detailed application notes and protocols for the use of thiophene-2,5-dicarboxylic acid and its derivatives in the synthesis and characterization of advanced materials.

1. Applications in Materials Science

Thiophene-2,5-dicarboxylic acid is a versatile monomer for the synthesis of a range of polymeric materials. Its rigid, aromatic structure imparts desirable properties to the resulting polymers.

  • High-Performance Polyesters: TDCA can be used to synthesize bio-based polyesters with excellent thermal and mechanical properties, making them potential alternatives to petroleum-based polymers like poly(ethylene terephthalate) (PET).[1][2][3] These polyesters exhibit high glass transition temperatures (Tg) and melting points (Tm), as well as good tensile strength.[1][2]

  • Conductive Polymers: While TDCA itself is not conductive, its thiophene ring is a key component in many conductive polymers.[4] Derivatives of TDCA can be used to create conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The carboxylic acid groups can be functionalized to tune the electronic properties and solubility of the resulting materials.

  • Biomedical Materials: The biocompatibility and biodegradability of certain TDCA-based polyesters make them suitable for applications in drug delivery, tissue engineering, and medical implants.[1]

2. Synthesis of Thiophene-Based Polyesters

A common application of TDCA is in the synthesis of polyesters through polycondensation with various diols. For improved reactivity and solubility, TDCA is often first converted to its dimethyl ester, dimethyl 2,5-thiophenedicarboxylate (DMTD) .[1][2]

2.1. Synthesis of Dimethyl 2,5-thiophenedicarboxylate (DMTD) from TDCA

This protocol describes the esterification of thiophene-2,5-dicarboxylic acid to its more reactive dimethyl ester derivative.

  • Materials:

    • Thiophene-2,5-dicarboxylic acid (TDCA)

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Stirring plate and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add thiophene-2,5-dicarboxylic acid and an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude DMTD.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield pure dimethyl 2,5-thiophenedicarboxylate.

2.2. Melt Polycondensation of DMTD with a Diol (e.g., 1,6-hexanediol)

This protocol outlines the synthesis of a thiophene-based polyester via a two-stage melt polycondensation reaction.[2]

  • Materials:

    • Dimethyl 2,5-thiophenedicarboxylate (DMTD)[1]

    • 1,6-hexanediol (HDO)

    • Titanium(IV) butoxide (TBT) or another suitable catalyst

    • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

    • Heating mantle and temperature controller

    • Vacuum pump

  • Procedure:

    • Esterification Stage:

      • Charge the glass reactor with DMTD, 1,6-hexanediol (in a molar ratio of 1:2), and the catalyst (e.g., 200 ppm of TBT).[3]

      • Heat the mixture under a nitrogen atmosphere with stirring to a temperature of 160-180 °C.[2]

      • Methanol will be produced as a byproduct and should be distilled off.

      • Continue this stage for 2-3 hours or until the theoretical amount of methanol has been collected.

    • Polycondensation Stage:

      • Increase the temperature to 220-240 °C.

      • Gradually apply a vacuum (to below 1 mbar) to remove the excess diol and facilitate the increase in polymer molecular weight.

      • Continue the reaction under vacuum for 3-5 hours, monitoring the viscosity of the melt.

      • Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

      • The resulting polyester can be recovered as a solid.

3. Characterization of Thiophene-Based Polymers

A variety of analytical techniques are used to characterize the structure, thermal properties, and mechanical properties of the synthesized polymers.

Characterization Technique Parameter Measured Typical Results for Thiophene-Based Polyesters
¹H NMR Spectroscopy Chemical structure and compositionConfirms the incorporation of the thiophene and diol monomers into the polymer chain.[1]
FTIR Spectroscopy Functional groupsShows characteristic peaks for the ester carbonyl group (C=O) and the thiophene ring.[2]
Gel Permeation Chromatography (GPC) Molecular weight (Mw, Mn) and polydispersity index (PDI)Mw typically in the range of 20,000 - 40,000 g/mol with a PDI of 2.0-2.5.[1][2]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc)Tg can be tuned from 70-100 °C, with Tm in the range of 150-200 °C.[1][2]
Thermogravimetric Analysis (TGA) Thermal stability (decomposition temperature, Td)High thermal stability with 5% weight loss temperatures (Td, 5%) typically above 270 °C.[2]
Tensile Testing Tensile strength, Young's modulus, elongation at breakTensile strength can range from 20-80 MPa, depending on the specific composition.[1][2]

4. Experimental Workflows and Diagrams

4.1. Synthesis of Thiophene-Based Polyester

Synthesis_Workflow TDCA Thiophene-2,5-dicarboxylic acid Esterification Esterification (MeOH, H₂SO₄) TDCA->Esterification DMTD Dimethyl 2,5-thiophenedicarboxylate Esterification->DMTD Melt_Poly Melt Polycondensation (Catalyst, Heat, Vacuum) DMTD->Melt_Poly Diol Diol (e.g., 1,6-hexanediol) Diol->Melt_Poly Polyester Thiophene-Based Polyester Melt_Poly->Polyester

Caption: Workflow for the synthesis of a thiophene-based polyester.

4.2. Characterization of Thiophene-Based Polyester

Characterization_Workflow Polyester Synthesized Polyester Structural Structural Analysis Polyester->Structural Thermal Thermal Analysis Polyester->Thermal Mechanical Mechanical Analysis Polyester->Mechanical NMR ¹H NMR Structural->NMR FTIR FTIR Structural->FTIR GPC GPC Structural->GPC DSC DSC Thermal->DSC TGA TGA Thermal->TGA Tensile Tensile Testing Mechanical->Tensile

Caption: Characterization workflow for thiophene-based polyesters.

5. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Melt polycondensation involves high temperatures and vacuum; ensure the glassware is appropriate for these conditions and use a safety shield.

Thiophene-2,5-dicarboxylic acid and its derivatives are valuable building blocks for the synthesis of high-performance polymers with a wide range of potential applications in materials science. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and characterization of these promising materials. The ability to tune the properties of these polymers through the choice of co-monomers and synthetic conditions opens up exciting possibilities for the development of new materials with tailored functionalities.

References

Application Note: Protocols for the Esterification of 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of esters from 4,5-Dimethylthiophene-2-carboxylic acid, a common intermediate in medicinal chemistry. Two primary, reliable methods are presented: the classic Fischer-Speier Esterification for simple alkyl esters and the milder Steglich Esterification, which is suitable for more complex or acid-sensitive alcohols. Each protocol includes a detailed methodology, a summary of quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the development of new chemical entities in the pharmaceutical and materials science industries. Esters of heterocyclic compounds, such as thiophenes, are prevalent scaffolds in biologically active molecules. This compound is a valuable building block, and its conversion to various esters allows for the modulation of physicochemical properties like lipophilicity, solubility, and metabolic stability. This note details two robust protocols for this transformation.

Reaction Overview

The general reaction involves the conversion of the carboxylic acid group of this compound into an ester in the presence of an alcohol (R'-OH).

General Reaction Scheme

Figure 1. General scheme for the esterification of this compound.

Protocol 1: Fischer-Speier Esterification

Principle: The Fischer-Speier esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is typically performed by refluxing the carboxylic acid with an excess of a simple alcohol (e.g., methanol or ethanol), which also serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][4][5] The reaction is an equilibrium process; using a large excess of the alcohol helps to drive the reaction toward the formation of the ester product.[6]

Materials and Reagents
  • This compound

  • Alcohol (e.g., Methanol or Ethanol, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 eq), which will also act as the solvent.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq or 2-3 drops for a small scale reaction).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of the alcohol used (Methanol: ~65°C, Ethanol: ~78°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of the alcohol using a rotary evaporator.

    • Add water to the residue and extract the product into an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude ester.

    • If necessary, purify the product further by flash column chromatography on silica gel or by recrystallization.[7][8]

Workflow Diagram

Fischer_Esterification_Workflow start Start reactants 1. Mix Carboxylic Acid & Alcohol (Excess) start->reactants catalyst 2. Add H₂SO₄ (cat.) (Slowly) reactants->catalyst reflux 3. Heat to Reflux (4-12 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool, Neutralize (NaHCO₃) & Extract with Organic Solvent monitor->workup Complete purify 6. Wash, Dry (MgSO₄) & Concentrate workup->purify column 7. Purify by Column Chromatography (if needed) purify->column product Final Ester Product column->product

Diagram 1. Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

Principle: The Steglich esterification is a mild method for forming esters under neutral conditions, making it ideal for substrates that are sensitive to acid.[9][10] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid.[11] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial to accelerate the reaction and suppress side reactions.[9][11][12] A major advantage is that the byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[9]

Materials and Reagents
  • This compound

  • Alcohol (can be primary, secondary, or tertiary)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.[13]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution sequentially with 0.5 N HCl (2 x 30 mL) to remove DMAP, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[13]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to remove any remaining traces of DCU or other impurities.

Workflow Diagram

Steglich_Esterification_Workflow start Start reactants 1. Dissolve Acid, Alcohol, DMAP in Anhydrous DCM start->reactants cool 2. Cool to 0°C (Ice Bath) reactants->cool add_dcc 3. Add DCC Solution (Dropwise) cool->add_dcc react 4. Stir at Room Temp (4-24 hours) add_dcc->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete filter_dcu 6. Filter Precipitated DCU monitor->filter_dcu Complete workup 7. Wash Filtrate with HCl, NaHCO₃, Brine filter_dcu->workup purify 8. Dry, Concentrate & Purify by Chromatography workup->purify product Final Ester Product purify->product

Diagram 2. Workflow for Steglich Esterification.

Data Presentation and Comparison

The following table summarizes the key quantitative parameters for both protocols, allowing for an informed choice based on substrate scope, reaction conditions, and desired efficiency.

ParameterFischer-Speier EsterificationSteglich Esterification
Alcohol Substrate Simple primary or secondary alcohols[2][10]Primary, secondary, or tertiary alcohols[10]
Carboxylic Acid (eq) 1.01.0
Alcohol (eq) 20 - 50 (serves as solvent)1.1 - 1.5
Catalyst/Reagent (eq) H₂SO₄ (0.1 - 0.2)DCC (1.1), DMAP (0.1 - 0.2)
Solvent Alcohol (e.g., MeOH, EtOH)Anhydrous DCM, THF
Temperature Reflux (~65-80°C)0°C to Room Temperature
Reaction Time 4 - 12 hours4 - 24 hours
Typical Yield Moderate to Good (60-85%)Good to Excellent (>80%)[9]
Key Advantage Inexpensive, simple setupMild conditions, broad substrate scope[9]
Key Disadvantage Harsh acidic conditions, equilibriumCost of reagents, DCU removal can be tricky

Safety Precautions

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Always add acid to the alcohol/solution slowly. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A potent skin allergen and sensitizer. Handle with extreme care using gloves and work in a well-ventilated fume hood.

  • DMAP (4-Dimethylaminopyridine): Toxic. Avoid inhalation and skin contact.

  • Organic Solvents (DCM, Ether, etc.): Flammable and volatile. Work in a fume hood away from ignition sources.

Product Characterization

The identity and purity of the final ester product should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the incorporation of the alcohol's alkyl group.

  • Infrared (IR) Spectroscopy: To observe the characteristic ester carbonyl (C=O) stretch (typically ~1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

References

Application Notes and Protocols for the Synthesis of Amides from 4,5-Dimethylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives from 4,5-dimethylthiophene-2-carboxylic acid, a common scaffold in medicinal chemistry. The following sections detail two robust and widely used coupling methods: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Introduction to Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine. This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group.

Thiophene carboxamides are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[2] The protocols outlined below are optimized for the synthesis of N-substituted amides derived from this compound.

General Reaction Scheme

The overall transformation involves the coupling of this compound with a primary or secondary amine in the presence of a coupling reagent and a base to yield the corresponding amide.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products r1 4,5-Dimethylthiophene- 2-carboxylic acid plus1 + reagents Coupling Reagent Base Solvent r1->reagents r2 Amine (R-NH2) plus1->reagents r2->reagents p1 4,5-Dimethylthiophene- 2-carboxamide reagents->p1 plus2 + reagents->plus2 p2 Byproducts reagents->p2 G start Start dissolve Dissolve this compound and amine in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add coupling reagent (EDC/HATU), additive (HOBt, if applicable), and base (DIPEA) cool->add_reagents stir Stir at 0 °C to room temperature add_reagents->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous workup (wash with NaHCO3 and brine) monitor->workup Reaction complete dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols for the Polymerization of 4,5-Dimethylthiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes, a class of conducting polymers, have garnered significant interest across various scientific disciplines, including materials science, electronics, and biomedicine. Their unique electronic properties, environmental stability, and the ability to be functionalized make them suitable for a wide range of applications such as organic field-effect transistors, solar cells, sensors, and drug delivery systems.[1][2] Specifically, polythiophenes bearing carboxylic acid functionalities are of particular interest due to their enhanced solubility in aqueous media and the potential for further chemical modifications, making them highly relevant for biological applications.[3]

This document provides detailed application notes and protocols for the synthesis of poly(4,5-dimethylthiophene-2-carboxylic acid). Direct polymerization of thiophene monomers bearing a carboxylic acid group is often challenging due to the incompatibility of the acidic proton with many polymerization catalysts.[1] Therefore, this guide will focus on a more robust, multi-step synthetic strategy involving:

  • Monomer Synthesis: Preparation of this compound.

  • Polymerization of a Precursor: Synthesis of an ester-functionalized polymer, poly(methyl 4,5-dimethylthiophene-2-carboxylate), via oxidative polymerization.

  • Post-Polymerization Modification: Hydrolysis of the precursor polymer to yield the final poly(this compound).

Application Areas

Poly(this compound) and its derivatives are promising materials for a variety of applications, including but not limited to:

  • Biomedical Devices: The carboxylic acid groups can be used to immobilize biomolecules, making these polymers suitable for biosensors and drug delivery nanocarriers.[1][4]

  • Anti-cancer Agents: Thiophene derivatives have been investigated for their potential as anticancer agents.[4]

  • Conducting Polymers: As a member of the polythiophene family, this polymer possesses inherent conductivity that can be tuned for applications in organic electronics.[5]

  • Smart Materials: The responsiveness of the carboxylic acid groups to pH changes can be exploited in the development of smart hydrogels and membranes.

Experimental Protocols

Protocol 1: Synthesis of the Monomer - this compound

This protocol describes the synthesis of the monomer via a Grignard reaction with subsequent carboxylation.

Materials:

  • 2-Bromo-3,4-dimethylthiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for Grignard reaction (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 2-bromo-3,4-dimethylthiophene (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent, 4,5-dimethyl-2-thienylmagnesium bromide.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate large beaker or flask, place an excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring. A viscous solid will form.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

    • Once at room temperature, add 1 M HCl solution to the reaction mixture to protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure monomer.

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Polymerization of Methyl 4,5-dimethylthiophene-2-carboxylate (Precursor Polymer)

This protocol details the chemical oxidative polymerization of the methyl ester derivative of the monomer.

Materials:

  • Methyl 4,5-dimethylthiophene-2-carboxylate (synthesized by esterification of the carboxylic acid from Protocol 1)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform or another suitable chlorinated solvent

  • Methanol

  • Standard reaction glassware (oven-dried)

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Polymerization:

    • In a dry Schlenk flask under an inert atmosphere, dissolve methyl 4,5-dimethylthiophene-2-carboxylate in anhydrous chloroform.

    • In a separate flask, prepare a suspension of anhydrous FeCl₃ (typically 4 equivalents per mole of monomer) in a small amount of anhydrous chloroform.

    • Slowly add the FeCl₃ suspension to the monomer solution with vigorous stirring at room temperature.

    • The reaction mixture will typically darken, indicating the onset of polymerization.

    • Continue stirring at room temperature for 24 hours.

  • Work-up and Purification:

    • After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it extensively with methanol to remove any unreacted monomer and residual FeCl₃.

    • To further purify the polymer, a Soxhlet extraction can be performed sequentially with methanol, acetone, and hexane to remove oligomers and other impurities.

    • The final polymer, poly(methyl 4,5-dimethylthiophene-2-carboxylate), is then dried under vacuum.

Characterization: The precursor polymer should be characterized by ¹H NMR, GPC (to determine molecular weight and polydispersity index), and UV-Vis spectroscopy.

Protocol 3: Post-Polymerization Hydrolysis to Poly(this compound)

This protocol describes the conversion of the precursor polymer to the final carboxylic acid-functionalized polymer.

Materials:

  • Poly(methyl 4,5-dimethylthiophene-2-carboxylate) (from Protocol 2)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a similar solvent that dissolves the polymer

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Dialysis tubing (if necessary for purification)

Procedure:

  • Hydrolysis:

    • Dissolve the precursor polymer in THF in a round-bottom flask.

    • Prepare a solution of KOH or NaOH in a mixture of water and methanol and add it to the polymer solution.

    • Reflux the reaction mixture for 24-48 hours to ensure complete hydrolysis of the ester groups.

  • Work-up and Purification:

    • After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of methanol.

    • Filter the polymer salt.

    • To obtain the carboxylic acid form, suspend the polymer salt in water and acidify with 1 M HCl until the pH is acidic.

    • Filter the resulting poly(this compound) and wash it thoroughly with deionized water to remove any salts.

    • For further purification, the polymer can be dissolved in a basic aqueous solution and dialyzed against deionized water. The final polymer is then obtained by acidification and filtration or by lyophilization.

    • Dry the final polymer under vacuum.

Characterization: The final polymer should be characterized by FT-IR spectroscopy (to confirm the presence of the carboxylic acid group and disappearance of the ester group), ¹H NMR, and its solubility in different solvents should be assessed.

Data Presentation

Table 1: Expected Characterization Data for Monomer and Polymers

CompoundTechniqueExpected Observations
This compound¹H NMRSignals for two methyl groups, one thiophene proton, and a carboxylic acid proton.
Melting PointA sharp melting point indicating purity.
Poly(methyl 4,5-dimethylthiophene-2-carboxylate)¹H NMRBroadened signals corresponding to the polymer backbone and the methyl ester group.
GPCProvides number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
UV-VisAbsorption maximum (λ_max) in the visible region, indicative of the conjugated system.
Poly(this compound)FT-IRAppearance of a broad O-H stretch and a C=O stretch for the carboxylic acid; disappearance of the C-O stretch of the ester.
SolubilityExpected to be soluble in basic aqueous solutions and polar organic solvents like DMSO.

Visualizations

Workflow for the Synthesis of Poly(this compound)

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification Monomer_Start 2-Bromo-3,4-dimethylthiophene Grignard Grignard Reaction (Mg, Et2O/THF) Monomer_Start->Grignard Carboxylation Carboxylation (CO2, then H+) Grignard->Carboxylation Monomer_Product This compound Carboxylation->Monomer_Product Esterification Esterification (CH3OH, H+) Monomer_Product->Esterification Ester_Monomer Methyl 4,5-dimethylthiophene-2-carboxylate Esterification->Ester_Monomer Polymerization Oxidative Polymerization (FeCl3, Chloroform) Ester_Monomer->Polymerization Precursor_Polymer Poly(methyl 4,5-dimethylthiophene-2-carboxylate) Polymerization->Precursor_Polymer Hydrolysis Hydrolysis (KOH/NaOH) Precursor_Polymer->Hydrolysis Final_Polymer Poly(this compound) Hydrolysis->Final_Polymer

Caption: Synthetic workflow for poly(this compound).

Alternative Polymerization Route: GRIM Polymerization

For a more controlled polymerization, Grignard Metathesis (GRIM) polymerization of a di-halogenated monomer can be employed, followed by post-polymerization carboxylation.

G Monomer 2,5-Dibromo-3,4-dimethylthiophene GRIM GRIM Polymerization (t-BuMgCl, Ni(dppp)Cl2) Monomer->GRIM Polythiophene Poly(3,4-dimethylthiophene) GRIM->Polythiophene Lithiation Post-polymerization Lithiation (n-BuLi) Polythiophene->Lithiation Carboxylation Carboxylation (CO2, then H+) Lithiation->Carboxylation Final_Polymer Poly(this compound) Carboxylation->Final_Polymer

Caption: GRIM polymerization and post-functionalization route.

References

Application Notes & Protocols for the Characterization of 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-Dimethylthiophene-2-carboxylic acid (DMTC) is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory submissions. These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of DMTC.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₈O₂S[1]
Molecular Weight156.20 g/mol [1]
CAS Number40808-24-0[1]
Melting Point110-112 °C[2]
AppearanceOff-white to pale yellow crystalline solidGeneral knowledge

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the thiophene proton, the two methyl groups, and the carboxylic acid proton. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm).[3] The two methyl groups attached to the thiophene ring are expected to have slightly different chemical shifts due to their proximity to the carboxylic acid group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct carbon signals corresponding to the molecular formula C₇H₈O₂S. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ > 160 ppm).[4]

Expected NMR Data Summary

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~7.3-7.5Singlet1HThiophene C3-H
¹H~2.4Singlet3HC4-CH₃
¹H~2.2Singlet3HC5-CH₃
¹H>12Broad Singlet1HCOOH
¹³C~165-170Singlet-COOH
¹³C~140-145Singlet-Thiophene C5
¹³C~135-140Singlet-Thiophene C2
¹³C~130-135Singlet-Thiophene C4
¹³C~125-130Singlet-Thiophene C3
¹³C~15Singlet-C4-CH₃
¹³C~14Singlet-C5-CH₃

Note: Expected chemical shifts are estimates based on general principles and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For DMTC, the key characteristic absorptions are from the carboxylic acid group (O-H and C=O stretching) and the thiophene ring.[5]

Expected IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~2920MediumC-H stretch (Methyl groups)
1680-1710StrongC=O stretch (Carboxylic acid)
~1550MediumC=C stretch (Thiophene ring)
1210-1320StrongC-O stretch (Carboxylic acid)
~920Medium, BroadO-H bend (Carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zAssignment
GC-MSElectron Ionization (EI)156[M]⁺ (Molecular Ion)
111[M - COOH]⁺
LC-MSElectrospray (ESI)157[M+H]⁺ (Positive Mode)
155[M-H]⁻ (Negative Mode)

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the purity assessment of DMTC.[6]

Typical HPLC Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C
Gas Chromatography (GC)

GC can be used for the analysis of DMTC, particularly if derivatized to a more volatile ester form. Direct analysis is also possible.[7]

Typical GC Parameters

ParameterCondition
ColumnDB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 250 °C at 15 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
InjectionSplit (20:1)

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire ¹H Spectrum transfer->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Process Spectra (FT, Phasing, Baseline) acquire_C->process analyze Assign Peaks & Integrate process->analyze

Caption: NMR Spectroscopy Workflow for DMTC.

Protocol 2: FT-IR Spectroscopic Analysis

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr in an agate mortar.

  • Transfer the mixture to a pellet-making die.

  • Press the mixture under high pressure to form a transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition & Analysis mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into Transparent Pellet grind->press record Record Spectrum (4000-400 cm⁻¹) press->record identify Identify Characteristic Absorption Bands record->identify LCMS_Workflow prep_sample Prepare Sample Solution (e.g., 10 µg/mL) inject Inject Sample prep_sample->inject setup_lcms Set up LC-MS Method equilibrate Equilibrate Column setup_lcms->equilibrate equilibrate->inject acquire Acquire Data (Positive & Negative ESI) inject->acquire analyze Analyze Data for Purity and m/z acquire->analyze

References

experimental procedure for Grignard reaction with thiophene compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Grignard Reaction with Thiophene Compounds

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide, known as a Grignard reagent, with an electrophile.[1] Thiophene and its derivatives are important heterocyclic scaffolds found in numerous pharmaceuticals, agrochemicals, and materials. The functionalization of the thiophene ring using Grignard chemistry is a key strategy for creating complex molecules.

This document provides a detailed protocol for the preparation of thiophene-based Grignard reagents and their subsequent reaction with various electrophiles. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard organic synthesis techniques.

Core Principles

The process begins with the formation of the Grignard reagent by reacting a halothiophene (typically bromo- or iodothiophene) with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[2][3] The carbon-magnesium bond is highly polarized, making the thiophene carbon atom strongly nucleophilic and basic.[4] This nucleophilic carbon can then attack a wide range of electrophilic centers, including the carbonyl carbon of aldehydes, ketones, esters, and carbon dioxide.[4][5] A subsequent acidic or aqueous work-up protonates the resulting alkoxide to yield the final alcohol or carboxylic acid product.[3]

Key Challenges and Considerations

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources, such as water and alcohols, and are readily oxidized by atmospheric oxygen.[1] Therefore, all glassware must be scrupulously dried (e.g., oven- or flame-dried), and all solvents and reagents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reaction Initiation: The reaction between the organohalide and magnesium can sometimes be difficult to initiate. Mechanical agitation (crushing the magnesium), gentle heating, or the use of chemical activators like a small crystal of iodine or 1,2-dibromoethane may be necessary.[7]

  • Side Reactions: A common side reaction is Wurtz-type homocoupling, where the Grignard reagent attacks an unreacted molecule of the starting halide. This is particularly prevalent with more reactive halides.[1]

Experimental Protocols

Part A: Preparation of Thiophene Grignard Reagent (General Procedure)

This protocol describes the formation of a thiophene Grignard reagent, such as 2-thienylmagnesium bromide.

Materials:

  • Halothiophene (e.g., 2-bromothiophene or 2-iodothiophene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Initiator (e.g., iodine crystal, 1,2-dibromoethane) (optional)

  • Inert gas supply (Nitrogen or Argon)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)

Procedure:

  • Setup: Assemble the dry glassware. Place the magnesium turnings (1.1-1.2 equivalents) into the flask. Equip the flask with a magnetic stir bar and flush the entire system with inert gas.[8]

  • Solvent Addition: Add a small amount of anhydrous THF via syringe or cannula, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of the halothiophene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.[8] If the reaction does not start within a few minutes (indicated by gentle bubbling, cloudiness, or heat generation), add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun may also be applied.[7]

  • Addition: Once the reaction has initiated, add the remaining halothiophene solution dropwise from the funnel at a rate that maintains a gentle reflux.[6] If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., 40-50°C) for 1-3 hours to ensure all the magnesium has reacted.[9] The final solution should appear cloudy and grayish-brown.[1]

Part B: Reaction with an Electrophile (General Procedures)

1. Reaction with Aldehydes or Ketones:

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water or dry ice/acetone bath to 0 °C or lower.[1]

  • Electrophile Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the low temperature.[5][10]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC).[1]

2. Reaction with Carbon Dioxide (to form a carboxylic acid):

  • Preparation: Place a generous excess of crushed solid carbon dioxide (dry ice) into a separate flask.

  • Addition: Slowly pour the Grignard reagent solution over the dry ice with vigorous stirring.[7] Alternatively, bubble CO2 gas through the cooled Grignard solution.

  • Completion: Allow the mixture to warm to room temperature as the excess CO2 sublimes.

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.[1] An acidic workup with dilute HCl can also be used.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like diethyl ether or ethyl acetate.[1]

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purification: Purify the crude product by the most appropriate method, such as flash column chromatography on silica gel, distillation, or recrystallization.[1][8]

Data Presentation

The following table summarizes quantitative data from representative Grignard reactions involving thiophene compounds.

Starting MaterialElectrophileKey ConditionsYieldPurityReference
BromothiopheneEthylene OxideTHF, 40-50°C for Grignard formation; reaction at 55-60°C for 7-8 hours.94.5%99.2%[9]
3,5-Dibromo-2-methylthiopheneN/A (Grignard formation only)THF, heat to reflux for 2 hours.N/AN/A[8]
3-Bromo-2-methylthiophene GrignardEthyl ChloroformateTHF, add electrophile below 2°C; warm to 60°C for 3 hours.63%91%[8]
1-Bromo-4-fluorobenzeneCarbon Dioxide (Dry Ice)Anhydrous diethyl ether, reflux for 30 min for Grignard formation.N/AN/A[7]

Visualizations

experimental_workflow cluster_setup Phase 1: Setup & Reagent Formation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification start Dry Glassware & Add Mg inert Flush with Inert Gas (N2/Ar) start->inert solvent Add Anhydrous THF inert->solvent reagent_prep Prepare Halothiophene in THF solvent->reagent_prep initiate Add Aliquot to Initiate reagent_prep->initiate addition Dropwise Addition of Halothiophene initiate->addition complete Stir/Heat to Complete Formation addition->complete cool Cool Grignard Reagent (0 °C) complete->cool electrophile Dropwise Addition of Electrophile cool->electrophile react Stir and Warm to Room Temp electrophile->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Distillation) dry->purify product Final Product purify->product

Caption: Experimental workflow for a thiophene Grignard reaction.

reaction_scheme thiophene R-Thiophene-Br grignard R-Thiophene-MgBr thiophene->grignard 1. Formation mg + Mg ether Anhydrous Ether/THF ether_node ether->ether_node intermediate R-Thiophene-C(OMgBr)R'R'' grignard->intermediate 2. Nucleophilic     Attack ketone + R'COR'' product R-Thiophene-C(OH)R'R'' intermediate->product 3. Protonation workup + H3O+ (Work-up)

Caption: General scheme for thiophene Grignard reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Thiophene Carboxylic Acid

Q1: I performed a lithiation of a substituted thiophene with n-butyllithium followed by quenching with CO2, but my yield of the carboxylic acid is very low. What could be the problem?

A1: Several factors could contribute to a low yield in this reaction. Here are some common pitfalls and troubleshooting steps:

  • Incomplete Lithiation: The lithiation of thiophenes is an equilibrium process, especially when using bases like lithium diisopropylamide (LDA).[1] With n-butyllithium (n-BuLi), while generally more effective, incomplete reaction can still occur if the reaction time is too short or the temperature is not optimal.

    • Troubleshooting: Ensure your reagents and solvents are scrupulously dry. Traces of water will quench the organolithium reagent. Consider increasing the reaction time or using a slight excess of n-BuLi. For less acidic thiophenes, a stronger base or an additive might be necessary.[1]

  • Incorrect Regioselectivity: Thiophenes are typically lithiated at the C2 or C5 position due to the higher acidity of these protons.[1][2] If these positions are blocked, lithiation may occur at a less favorable position or on a side chain, leading to a mixture of products.

    • Troubleshooting: Verify the expected site of lithiation based on the directing effects of your substituents. NMR analysis of the crude product can help identify different isomers.

  • Over-lithiation: Using a large excess of a strong base like n-BuLi can lead to di-lithiation, especially if both the C2 and C5 positions are available. This will result in the formation of dicarboxylic acids upon quenching with CO2.

    • Troubleshooting: Carefully control the stoichiometry of your alkyllithium reagent. Adding the base dropwise at a low temperature can help minimize over-reaction.

  • Side Reactions with Electrophile: In some cases, the organolithium intermediate can react with the solvent or other species present in the reaction mixture. For instance, using n-butyllithium in THF can sometimes lead to the formation of butylated thiophenes.[3]

    • Troubleshooting: Consider using a different solvent, such as diethyl ether or MTBE, which may be less reactive under your reaction conditions.[3]

Q2: I'm attempting a Friedel-Crafts acylation to produce an acetylthiophene as a precursor to my carboxylic acid, but I'm getting a mixture of isomers.

A2: The Friedel-Crafts acylation of thiophene predominantly yields the 2-acyl derivative, but the formation of the 3-acyl isomer as a side product is known to occur.[4]

  • Troubleshooting:

    • Reaction Conditions: The ratio of isomers can be influenced by the Lewis acid catalyst, solvent, and temperature. Optimization of these parameters may be necessary to favor the desired isomer.

    • Purification: Careful chromatographic separation is typically required to isolate the desired 2-acetylthiophene from the 3-acetylthiophene byproduct.[4]

Issue 2: Identification of Unexpected Byproducts

Q3: During the synthesis of 2-acetylthiophene, I observed a higher molecular weight byproduct. What could it be?

A3: A common byproduct in the acylation of thiophene is the aldol condensation product of 2-acetylthiophene, (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one (ATAP).[4] This occurs when the initially formed 2-acetylthiophene undergoes self-condensation, followed by dehydration, which can be promoted by acidic conditions, longer reaction times, and higher temperatures.[4]

  • Mitigation: To minimize the formation of ATAP, it is advisable to use milder reaction conditions, shorter reaction times, and lower temperatures during the acylation step.[4]

Q4: In my attempt to synthesize a thiophenecarboxamide from the corresponding carboxylic acid using DCC coupling, I isolated a byproduct that is insoluble in most common solvents.

A4: A frequent byproduct in DCC (dicyclohexylcarbodiimide) mediated couplings is the formation of N-acylurea.[5] This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the desired amine.[5]

  • Mitigation: The addition of a coupling additive like 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea by forming an activated ester that is more reactive towards the amine and less prone to rearrangement.[5]

Issue 3: Product Instability

Q5: I've successfully synthesized my thiophene-2-carboxylic acid, but I'm concerned about its stability. Can it decarboxylate?

A5: While thiophene-2-carboxylic acid is more stable than its furan and pyrrole counterparts, it can undergo decarboxylation under certain conditions, such as high temperatures or in the presence of strong acids.[6][7] However, it is generally considered a stable compound under normal storage conditions. The difficulty in decarboxylation is attributed to the aromaticity of the thiophene ring.[6]

  • Handling and Storage: Store your thiophene carboxylic acid in a cool, dry place away from strong acids and high heat to prevent potential degradation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Thiophenecarboxylic Acid via Lithiation

This protocol is a general guideline and may require optimization for specific substituted thiophenes.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting thiophene (1 equivalent) in anhydrous diethyl ether or THF in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

  • Quenching: Allow the mixture to warm to room temperature and then quench with water.

  • Extraction: Acidify the aqueous layer with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Acetyl-5-thiophenecarboxylate Methyl Ester

This method describes the synthesis of a thiophene carboxylic acid derivative from a substituted thiophene.

  • Reaction Setup: In a suitable pressure vessel, combine 2-acetylthiophene (1 equivalent), methanol (excess), carbon tetrachloride, and a catalytic amount of VO(acac)2.

  • Heating: Heat the mixture at 175 °C for 5 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation or column chromatography to obtain methyl 2-acetyl-5-thiophenecarboxylate.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions on the Yield of 2-Thiophenecarboxylic Acid and Byproducts.

EntryBase (equiv.)SolventTemperature (°C)Desired Product Yield (%)Dicarboxylic Acid Yield (%)
1n-BuLi (1.1)Diethyl Ether-78 to RT85<2
2n-BuLi (2.2)Diethyl Ether-78 to RT1075
3LDA (1.1)THF-78 to RT60<2
4n-BuLi (1.1)THF-78 to RT80<2

Note: This table is illustrative and actual yields will vary depending on the specific substrate and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Lithiation-Carboxylation

G Troubleshooting Low Yield start Low Yield of Thiophene Carboxylic Acid check_lithiation Check for Complete Lithiation start->check_lithiation check_regio Analyze for Regioisomers check_lithiation->check_regio No incomplete Incomplete Lithiation check_lithiation->incomplete Yes check_over Check for Over-lithiation check_regio->check_over No wrong_regio Incorrect Regioselectivity check_regio->wrong_regio Yes check_side Investigate Other Side Reactions check_over->check_side No over_lithiation Di-lithiation Occurred check_over->over_lithiation Yes other_byproducts Other Byproducts Formed check_side->other_byproducts Yes solution_incomplete Increase reaction time/temp Use excess base Ensure anhydrous conditions incomplete->solution_incomplete solution_regio Modify directing groups Optimize reaction conditions wrong_regio->solution_regio solution_over Control stoichiometry Slow addition of base at low temp over_lithiation->solution_over solution_side Change solvent Purify starting materials other_byproducts->solution_side

Caption: Troubleshooting workflow for low yields.

Reaction Pathway: Synthesis of 2-Thiophenecarboxylic Acid and a Key Side Reaction

G Synthesis and Side Reaction thiophene Thiophene lithiated 2-Lithiothiophene thiophene->lithiated n-BuLi acid 2-Thiophenecarboxylic Acid (Desired Product) lithiated->acid 1. CO2 2. H+ dilithiated 2,5-Dilithiothiophene (Over-lithiation) lithiated->dilithiated Excess n-BuLi diacid Thiophene-2,5-dicarboxylic Acid (Side Product) dilithiated->diacid 1. CO2 2. H+

References

troubleshooting 4,5-Dimethylthiophene-2-carboxylic acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-Dimethylthiophene-2-carboxylic acid, focusing on challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. The compound typically appears as a white to off-white crystalline powder and has good stability under standard storage conditions[1].

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 40808-24-0[2][3]
Molecular Formula C₇H₈O₂S[3]
Molecular Weight 156.20 g/mol [3]
Melting Point 206-211 °C[4]
Appearance White to off-white crystalline powder[1]
Solubility No specific data available. General solubility for thiophene-carboxylic acids suggests exploring polar organic solvents.[4]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound in a dry, cool, and well-ventilated place[4]. Keep the container tightly closed when not in use and consider refrigerated storage for long-term stability[4].

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Ensure work is performed in a well-ventilated area or a fume hood[4].

Crystallization Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: The solution is likely too supersaturated, or the cooling process is too rapid, preventing the molecules from orienting into a crystal lattice. The presence of impurities can also disrupt lattice formation[5].

  • Solution 1: Adjust Saturation. Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (in 1-2% volume increments) to slightly decrease the saturation level[5].

  • Solution 2: Slow Down Cooling. Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like a refrigerator or ice bath[5].

  • Solution 3: Preliminary Purification. If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a small plug of silica gel before attempting crystallization[5].

Problem 2: No crystals form, even after the solution has cooled completely.

  • Cause: The solution is not sufficiently saturated, or there are no nucleation sites to initiate crystal growth.

  • Solution 1: Increase Concentration. If the solution is too dilute, evaporate some of the solvent using a gentle stream of nitrogen or by carefully heating it, then allow it to cool again[5].

  • Solution 2: Induce Nucleation (Scratching). Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites[5].

  • Solution 3: Induce Nucleation (Seeding). If you have a pure crystal of this compound, add a tiny "seed" crystal to the cooled, supersaturated solution to initiate crystallization[5][6].

Problem 3: The crystallization yield is very low.

  • Cause: Too much solvent was used initially, or the compound has significant solubility in the cold solvent used for washing.

  • Solution 1: Minimize Solvent Volume. During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated upon cooling, maximizing recovery[5].

  • Solution 2: Optimize Washing. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce the amount of product that redissolves[5].

  • Solution 3: Consider an Anti-Solvent. If using a single solvent system gives poor yield, consider a two-solvent (anti-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then cool slowly.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization Screening

This protocol outlines a general method for identifying a suitable crystallization solvent.

  • Solvent Selection: Choose a range of potential solvents with varying polarities. For a carboxylic acid, good starting points are alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone). Water can also be effective, especially when mixed with a miscible organic solvent[7].

  • Small-Scale Test: Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • Solubility at Room Temperature: To each tube, add a different solvent dropwise until the total volume is ~0.5 mL. Agitate the mixture. Note the solubility at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.

  • Solubility at High Temperature: Gently heat the test tubes that showed poor solubility. Continue adding the solvent dropwise while heating until the solid just dissolves. A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent yields good-quality crystals.

Table 2: Suggested Solvents for Screening

SolventPolarityRationale
Ethanol Polar ProticOften effective for carboxylic acids due to hydrogen bonding capabilities.
Water Highly Polar ProticCan be effective, or used as an anti-solvent with alcohols[7].
Ethyl Acetate Medium Polarity AproticGood for compounds with moderate polarity.
Toluene Non-polarCan be useful, especially in a mixed system with a non-polar anti-solvent like heptane.
Acetic Acid Polar ProticThe similar carboxylic acid functionality can promote solubility when hot and crystallization upon cooling.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,5-dimethylthiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the lithiation of the starting material, 2,3-dimethylthiophene, followed by carboxylation with carbon dioxide (CO₂). This method is favored for its relatively high efficiency and directness. The process begins with the deprotonation of 2,3-dimethylthiophene at the 5-position using a strong organolithium base, typically n-butyllithium (n-BuLi). The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the lithiation step?

A2: The lithiation of 2,3-dimethylthiophene is a sensitive reaction, and several parameters must be strictly controlled for optimal results:

  • Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture. Solvents must be anhydrous.

  • Temperature: The reaction is typically carried out at low temperatures, commonly -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the organolithium reagent.

  • Reagent Quality: The n-butyllithium should be fresh or recently titrated to accurately determine its concentration, as it can degrade over time.

  • Addition Rate: Slow, dropwise addition of n-BuLi to the solution of 2,3-dimethylthiophene is crucial to maintain temperature control and minimize side reactions.

Q3: What are the potential side reactions during this synthesis?

A3: Several side reactions can occur, leading to reduced yield and impurities:

  • Protonation of the Lithiated Intermediate: If any proton sources (e.g., water, alcohols) are present, the lithiated thiophene will be quenched, regenerating the 2,3-dimethylthiophene starting material.

  • Formation of Butylthiophene: In some cases, the n-butyl group from n-BuLi can add to the thiophene ring, although this is less common in direct deprotonation compared to lithium-halogen exchange reactions.

  • Over-lithiation: While less likely at the 5-position due to the directing effect of the methyl groups, using a large excess of n-BuLi or higher temperatures could potentially lead to lithiation at other positions.

  • Reaction with Impurities: Impurities in the starting material or solvent can react with the organolithium reagent.

Experimental Protocols

General Protocol for the Synthesis of this compound via Lithiation-Carboxylation

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,3-Dimethylthiophene

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)

  • Solid carbon dioxide (dry ice), crushed

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2,3-dimethylthiophene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the thiophene in anhydrous Et₂O or THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (typically 1.1 to 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the inert atmosphere, quickly add an excess of crushed dry ice to the reaction mixture. The mixture may warm up slightly. Allow the reaction to warm to room temperature overnight with continued stirring.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Diagnostic Check Recommended Solution(s)
Inactive n-BuLi Titrate the n-BuLi solution to determine its active concentration.Use a fresh bottle of n-BuLi or a recently titrated solution.
Presence of Moisture Review drying procedures for glassware, solvents, and inert gas line.Flame-dry all glassware immediately before use. Use freshly distilled anhydrous solvents. Ensure a good quality inert gas supply.
Incomplete Lithiation Quench a small aliquot of the reaction mixture after the lithiation step with D₂O and analyze by ¹H NMR or GC-MS to check for deuterium incorporation.Increase the reaction time for the lithiation step. Consider adding a co-solvent like TMEDA (tetramethylethylenediamine) to enhance the reactivity of n-BuLi.
Inefficient Carboxylation Ensure a large excess of high-quality, freshly crushed dry ice is used.Use freshly crushed dry ice to maximize the surface area for reaction. Ensure the CO₂ is added quickly to the cold reaction mixture.
Loss of Product During Workup Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2) to protonate the carboxylate. Analyze the aqueous layer for product.Ensure complete protonation by adding sufficient acid. Perform multiple extractions of the aqueous layer to recover all the product.

Issue 2: Presence of Starting Material (2,3-Dimethylthiophene) in the Final Product

Possible Cause Diagnostic Check Recommended Solution(s)
Quenching of Lithiated Intermediate See "Presence of Moisture" and "Inactive n-BuLi" in Issue 1.Follow the solutions for Issue 1.
Insufficient n-BuLi Check the equivalents of n-BuLi used, considering its accurate concentration.Use a slight excess (1.1-1.2 equivalents) of accurately titrated n-BuLi.
Reaction Temperature Too High During n-BuLi Addition Monitor the internal reaction temperature during the addition of n-BuLi.Add n-BuLi very slowly to the cooled solution to maintain the temperature at or below -70 °C.

Issue 3: Formation of Unidentified Byproducts

Possible Cause Diagnostic Check Recommended Solution(s)
Reaction with Impurities in Starting Material Analyze the purity of the starting 2,3-dimethylthiophene by GC-MS or NMR.Purify the starting material by distillation before use.
Side Reactions due to High Temperature Review temperature control throughout the reaction.Maintain a consistent low temperature (-78 °C) during lithiation and before carboxylation.
Alternative Lithiation Positions Characterize byproducts using NMR and MS to identify their structures.The 5-position is generally favored for lithiation of 2,3-dimethylthiophene. Strict adherence to low temperatures will maximize regioselectivity.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Lithiation-Carboxylation of Thiophenes

ParameterCondition A (Typical)Condition B (Enhanced Reactivity)
Starting Material 2,3-Dimethylthiophene2,3-Dimethylthiophene
Base n-BuLi (1.1-1.2 eq.)n-BuLi (1.1-1.2 eq.) with TMEDA (1.2 eq.)
Solvent Anhydrous Et₂O or THFAnhydrous THF
Temperature -78 °C-78 °C
Lithiation Time 1-2 hours1 hour
Carboxylation Agent Crushed Dry Ice (excess)Crushed Dry Ice (excess)
Typical Yield Moderate to Good (highly variable)Potentially higher yield or faster reaction

Note: Yields are highly dependent on the specific experimental setup and conditions and require empirical optimization.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_3_dimethylthiophene 2,3-Dimethylthiophene Lithiation Lithiation (-78 °C, Anhydrous Solvent) 2_3_dimethylthiophene->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation CO2 Carbon Dioxide (Dry Ice) Carboxylation Carboxylation (Quench with CO2) CO2->Carboxylation Lithiation->Carboxylation Workup Acidic Workup Carboxylation->Workup Final_Product 4,5-Dimethylthiophene- 2-carboxylic acid Workup->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingLowYield Start Low or No Product Yield Check_Reagents Check Reagent Quality (n-BuLi titration, solvent dryness) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Inert Atmosphere) Start->Check_Conditions Check_Workup Analyze Workup Procedure (pH, extractions) Start->Check_Workup Reagent_Issue Inactive n-BuLi or Wet Solvents Check_Reagents->Reagent_Issue Problem Found Condition_Issue Temperature too high or Atmospheric leak Check_Conditions->Condition_Issue Problem Found Workup_Issue Incomplete protonation or Product loss Check_Workup->Workup_Issue Problem Found Solution_Reagent Use fresh/titrated n-BuLi and anhydrous solvents Reagent_Issue->Solution_Reagent Solution_Condition Ensure proper cooling and a good inert gas seal Condition_Issue->Solution_Condition Solution_Workup Ensure acidic pH and perform multiple extractions Workup_Issue->Solution_Workup

Technical Support Center: Purifying 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-Dimethylthiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. For instance, if the carboxylic acid is prepared by oxidation of the corresponding aldehyde, residual aldehyde may be present. If synthesized via Grignard reaction with CO2, unreacted Grignard reagent and byproducts could be impurities.

Q2: What are the recommended primary purification methods for this compound?

A2: The most common and effective methods for purifying solid carboxylic acids like this compound are recrystallization and column chromatography.[1] Acid-base extraction is also a useful technique to separate the acidic product from neutral or basic impurities.[2]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, common choices include water, ethanol, methanol, or mixtures like ethanol/water.[3][4] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.

Q4: I am seeing significant smearing on my TLC plate when analyzing the crude product. What could be the cause?

A4: Smearing of carboxylic acids on silica gel TLC plates is a common issue due to their acidic nature and strong interaction with the stationary phase. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (around 0.1-1%), to the eluent.[5] This protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper spots.[5]

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable option for purifying carboxylic acids, especially for separating compounds with different polarities.[6] A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[6][7][8]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly.Add a more polar co-solvent, or try a different solvent system altogether. Ensure the solution cools down slowly to allow for crystal formation.
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, reduce the volume of the solvent by evaporation and cool again.
Low recovery of the purified product. Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Product is still impure after recrystallization. The chosen solvent did not effectively differentiate between the product and the impurities.Try recrystallizing from a different solvent or a solvent pair. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound and impurities. The solvent system (eluent) is not optimal.Perform a thorough solvent screen using TLC to find a system that provides good separation (ΔRf > 0.2).[1]
The compound is streaking on the column. The compound is interacting too strongly with the silica gel.Add a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to your eluent to suppress the ionization of the carboxylic acid.[5]
The column is running too slowly. The silica gel is packed too tightly, or fine particles are clogging the column.Ensure the column is packed uniformly without excessive pressure. Using a slightly coarser silica gel might help.
Low recovery from the column. The compound is irreversibly adsorbed onto the silica gel.While less common for carboxylic acids, if this is suspected, try flushing the column with a more polar solvent system. Adding acid to the eluent usually prevents this.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer containing the product salt from the organic layer which retains neutral impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, like 1M HCl, until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Protocol 2: Recrystallization
  • Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes before hot filtration to remove it.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize yield, you can place the flask in an ice bath to further cool the solution.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Dry the purified crystals, for example, in a vacuum oven.[1]

Protocol 3: Column Chromatography
  • Select an appropriate solvent system: Use TLC to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. Adding 0.1-1% acetic or formic acid to the eluent is recommended.[5]

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packing.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully apply it to the top of the silica gel bed. Alternatively, for less soluble compounds, you can use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions as the solvent runs through the column.

  • Analyze the fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow Crude Crude 4,5-Dimethylthiophene- 2-carboxylic acid Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude->Dissolve ColumnChrom Column Chromatography Crude->ColumnChrom Alternative Path AcidBase Acid-Base Extraction with NaHCO3(aq) Dissolve->AcidBase AqueousLayer Aqueous Layer (Product as Salt) AcidBase->AqueousLayer Product OrganicLayer Organic Layer (Neutral Impurities) AcidBase->OrganicLayer Impurities Acidify Acidify with HCl AqueousLayer->Acidify Precipitate Precipitated Product Acidify->Precipitate FilterDry Filter and Dry Precipitate->FilterDry CheckPurity Check Purity (TLC, NMR, etc.) FilterDry->CheckPurity PureProduct Pure Product Recrystallize Recrystallization Recrystallize->CheckPurity ColumnChrom->CheckPurity CheckPurity->PureProduct If Pure CheckPurity->Recrystallize If Impure

Caption: A workflow for the purification of this compound.

References

Technical Support Center: 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Dimethylthiophene-2-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., yellowing, browning) Exposure to light, air (oxidation), or elevated temperatures over time.Store the compound in an amber vial, under an inert atmosphere (argon or nitrogen), and at the recommended low temperature. For long-term storage, refrigeration or freezing is advisable.
Inconsistent analytical results (e.g., varying purity, unexpected peaks in HPLC) Degradation of the compound in solution. This could be due to solvent reactivity, pH of the medium, or exposure to light.Prepare solutions fresh before use. Use high-purity, anhydrous solvents. If the compound is dissolved in a protic solvent, be aware of potential esterification. Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.
Poor solubility or precipitation in a solvent system where it was previously soluble The compound may have degraded into less soluble impurities. Alternatively, the solvent may have absorbed water, affecting solubility.Confirm the purity of the compound using an appropriate analytical technique like HPLC or NMR. Use fresh, anhydrous solvents for dissolution.
Formation of an insoluble resinous material in acidic conditions Acid-catalyzed polymerization or degradation. Thiophene derivatives can be susceptible to polymerization in the presence of strong acids.Avoid the use of strong acids if possible. If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration. Keep the reaction temperature as low as possible.
Loss of compound during workup or purification (e.g., extraction with aqueous base) While the carboxylate salt should be water-soluble, prolonged exposure to certain pH values or elevated temperatures during workup could lead to degradation.Minimize the time the compound spends in highly acidic or basic aqueous solutions. Use moderate pH values for extraction where possible and keep the solutions cool.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dark, and dry place.[1] For extended storage, it is recommended to store under an inert atmosphere (such as argon or nitrogen) at low temperatures (e.g., -20°C).

Q2: Is this compound sensitive to light?

A2: Yes, thiophene-containing compounds can be susceptible to photodegradation.[2] It is crucial to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure. Photodegradation can potentially lead to decarboxylation or other unwanted side reactions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of thiophene carboxylic acids can be pH-dependent. At acidic pH, particularly with strong acids, there is a risk of desulfurization or acid-catalyzed degradation. In alkaline solutions, the carboxylate salt is formed, which is generally more stable than the free acid in the presence of certain nucleophiles. However, prolonged exposure to strongly basic conditions, especially at elevated temperatures, should be avoided. The adsorption behavior of thiophene-2-carboxylic acid has been shown to be pH-dependent, which can influence its reactivity at interfaces.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of thiophene carboxylic acids, potential degradation pathways include:

  • Photodegradation: Light-induced reactions, potentially leading to decarboxylation.

  • Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) can occur. Carboxylic acids in general can also undergo dehydration reactions under thermal stress.

  • Oxidative Degradation: The thiophene ring and the carboxylic acid group can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

  • Acid-Catalyzed Degradation: In the presence of strong acids, polymerization or desulfurization may occur.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the purity and detecting degradation products.[3][4] Other useful methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify impurities.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups that may indicate degradation.

Data Presentation

The following tables present hypothetical quantitative data from forced degradation studies to illustrate how stability data for this compound could be summarized. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition Conditions Time (hours) % Degradation Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°C2415%Decarboxylated product, unknown polar impurities
Base Hydrolysis 0.1 M NaOH, 60°C245%Minor impurities
Oxidative 3% H₂O₂, RT2425%Oxidized thiophene ring derivatives
Thermal 105°C, solid state4810%Decarboxylated product
Photolytic UV light (254 nm)2430%Decarboxylated product, photoproducts

Table 2: pH-Rate Profile for Degradation at 50°C (Hypothetical Data)

pH Observed Rate Constant (k_obs) (x 10⁻³ hr⁻¹)
2.05.2
4.02.1
6.01.0
8.01.5
10.03.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Solution State Stability in Different Solvents

Objective: To evaluate the stability of this compound in common laboratory solvents.

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a concentration of 100 µg/mL in the following solvents: methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and water (buffered at pH 4, 7, and 9).

  • Storage: Store aliquots of each solution at room temperature and at 40°C, protected from light.

  • Time Points: Analyze the solutions at initial (t=0), 24, 48, and 72 hours, and at 1 week.

  • Analysis: Use HPLC to determine the purity of the compound and the formation of any degradation products at each time point.

Visualizations

G cluster_input Start: Stability Issue Observed cluster_troubleshooting Troubleshooting Steps cluster_analysis Analytical Verification cluster_conclusion Conclusion start Inconsistent Results or Visible Degradation check_storage Verify Storage Conditions (Cool, Dark, Inert Gas) start->check_storage check_solution Assess Solution Stability (Freshly Prepared, Anhydrous Solvent) start->check_solution check_ph Evaluate pH of Medium start->check_ph check_light Check for Light Exposure start->check_light hplc HPLC Purity Check check_storage->hplc check_solution->hplc check_ph->hplc check_light->hplc lcms LC-MS for Impurity ID hplc->lcms If impurities detected stable Compound is Stable (Issue is external) hplc->stable Purity Confirmed degraded Compound is Degraded (Implement Corrective Actions) lcms->degraded

Caption: Troubleshooting workflow for stability issues.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound This compound light Light (Photodegradation) compound->light heat Heat (Thermal Decomposition) compound->heat oxidants Oxidizing Agents compound->oxidants acid Strong Acid compound->acid decarboxylated Decarboxylated Thiophene light->decarboxylated heat->decarboxylated oxidized Oxidized Thiophene Ring oxidants->oxidized polymer Polymerized Material acid->polymer

Caption: Factors influencing degradation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 4,5-Dimethylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for the scaled-up synthesis of 4,5-Dimethylthiophene-2-carboxylic acid. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, detailed experimental protocols, and process workflow diagrams to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The two most viable routes for scaling up the synthesis of this compound are:

  • Lithiation and Carboxylation: This involves the direct deprotonation of the starting material, 3,4-dimethylthiophene, at the 2-position using a strong organolithium base, followed by quenching with carbon dioxide (CO₂).

  • Friedel-Crafts Acylation followed by Haloform Reaction: This two-step process begins with the acylation of 3,4-dimethylthiophene to form 2-acetyl-4,5-dimethylthiophene, which is then oxidized to the carboxylic acid via the haloform reaction.

Q2: What is the recommended starting material for this synthesis?

A2: The recommended and most logical starting material is 3,4-dimethylthiophene. The methyl groups at the 3 and 4 positions sterically and electronically direct functionalization to the 2- and 5-positions.

Q3: What are the primary safety concerns when scaling up these reactions?

A3: Key safety considerations include:

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Friedel-Crafts Catalysts: Lewis acids like aluminum chloride (AlCl₃) can react vigorously with water. The reaction is also highly exothermic and requires careful temperature control to prevent runaways.

  • Haloform Reaction: This reaction is exothermic and involves the use of bleach (sodium hypochlorite), which is corrosive. It can also generate halogenated byproducts.

  • Pressure Build-up: Quenching organometallic reagents with CO₂ (dry ice) can lead to rapid sublimation and pressure build-up if not properly vented.

Q4: How can I purify the final product, this compound, at scale?

A4: The most common method for purifying carboxylic acids is through acid-base extraction followed by recrystallization. The crude product can be dissolved in an aqueous base (like NaOH), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer with a strong acid (like HCl).[1] The resulting solid can be further purified by recrystallization from a suitable solvent, such as hot water or an alcohol/water mixture.[1]

Experimental Workflows

Below are diagrams illustrating the logical flow of the two primary synthetic routes.

cluster_0 Route 1: Lithiation & Carboxylation A 3,4-Dimethylthiophene B Lithiation with n-BuLi A->B C Quench with CO2 (Dry Ice) B->C D Acidic Workup C->D E Purification D->E F Final Product E->F

Caption: Workflow for the Lithiation and Carboxylation Route.

cluster_1 Route 2: Friedel-Crafts & Haloform G 3,4-Dimethylthiophene H Friedel-Crafts Acylation G->H I 2-Acetyl-4,5-dimethylthiophene H->I J Haloform Reaction (NaOCl) I->J K Acidic Workup J->K L Purification K->L M Final Product L->M

Caption: Workflow for the Friedel-Crafts Acylation and Haloform Reaction Route.

Troubleshooting Guides

Route 1: Lithiation and Carboxylation Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive n-BuLi reagent.Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh bottle if necessary.
Insufficiently dried glassware or solvent.Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Reaction temperature too high.Maintain a low temperature (typically -78 °C) during lithiation to prevent side reactions and reagent decomposition.
Mixture of Isomers or Starting Material Remains Incomplete lithiation.Extend the reaction time for the lithiation step. Ensure efficient stirring, especially in larger vessels.
Inefficient quenching with CO₂.Use a large excess of freshly crushed, high-quality dry ice. Add the lithiated intermediate to the dry ice slurry slowly to ensure efficient trapping.
Product is Dark or Oily Impurities from workup.Ensure complete removal of quenching acids and salts during the workup. Perform thorough extractions and washes.
Air exposure during reaction.Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire process.
Route 2: Friedel-Crafts Acylation & Haloform Reaction Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Friedel-Crafts Step Catalyst deactivation.Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, SnCl₄). Phosphoric acid is a milder alternative that can reduce side reactions.
Reaction temperature too low or too high.Optimize the reaction temperature. For many thiophene acylations, a temperature range of 70-100°C is effective.
Formation of Dark, Polymeric Byproducts Overly aggressive Lewis acid catalyst.Strong Lewis acids like AlCl₃ can cause thiophene polymerization.[2] Switch to a milder catalyst like phosphoric acid or use a solid-acid catalyst.
Reaction temperature is too high.Lower the reaction temperature and monitor for byproduct formation using TLC or GC.
Incomplete Haloform Reaction Insufficient oxidant (NaOCl).Use a stoichiometric excess of the hypochlorite solution.
Reaction temperature too low.The haloform reaction is often exothermic. Maintain gentle cooling to keep the reaction under control, but ensure it proceeds to completion (e.g., below 40°C).
Difficulties in Product Purification Presence of chlorinated impurities.During the haloform workup, ensure the aqueous layer is thoroughly washed with an organic solvent before acidification to remove chloroform and other byproducts.
Co-precipitation of starting ketone.Ensure the haloform reaction has gone to completion before workup. Test a small aliquot for the presence of the starting ketone.

Experimental Protocols

Protocol 1: Synthesis via Lithiation and Carboxylation

This protocol is adapted from standard procedures for the lithiation of thiophenes.

Reaction Scheme: 3,4-Dimethylthiophene → (n-BuLi, THF, -78 °C) → 4,5-Dimethyl-2-thienyllithium → (1. CO₂, 2. H₃O⁺) → this compound

Materials and Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Syringes and needles

  • 3,4-Dimethylthiophene

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a stirrer, thermometer, and inert gas inlet. Maintain a positive pressure of argon throughout the reaction.

  • Initial Charge: Charge the flask with 3,4-dimethylthiophene (1.0 eq) and anhydrous THF (approx. 5-10 mL per gram of thiophene).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Slowly transfer the cold lithiated thiophene solution onto the dry ice via cannula with vigorous stirring. Caution: This process releases CO₂ gas; ensure adequate ventilation.

  • Quenching: Allow the mixture to warm to room temperature. Once the excess CO₂ has sublimated, slowly add water to quench the reaction.

  • Workup:

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and wash the organic layer with water.

    • Extract the aqueous layer with diethyl ether.

    • Combine all organic layers and extract with 1 M NaOH solution.

    • Wash the basic aqueous layer with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with concentrated HCl. A white precipitate should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure this compound.

Protocol 2: Synthesis via Friedel-Crafts Acylation and Haloform Reaction

This two-step protocol is based on established methods for thiophene acylation and subsequent oxidation.

Step 2a: Friedel-Crafts Acylation

Reaction Scheme: 3,4-Dimethylthiophene + Acetic Anhydride → (H₃PO₄, 70-80 °C) → 2-Acetyl-4,5-dimethylthiophene

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

  • 3,4-Dimethylthiophene

  • Acetic anhydride

  • Ortho-phosphoric acid (85%)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a flask, add 3,4-dimethylthiophene (1.0 eq) and acetic anhydride (1.5 - 2.0 eq).

  • Catalyst Addition: With stirring, slowly add ortho-phosphoric acid (approx. 0.2 eq). An exothermic reaction may occur.

  • Heating: Heat the mixture to 70-80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-acetyl-4,5-dimethylthiophene by vacuum distillation.

Step 2b: Haloform Reaction

Reaction Scheme: 2-Acetyl-4,5-dimethylthiophene → (NaOCl, NaOH) → Sodium 4,5-dimethylthiophene-2-carboxylate → (H₃O⁺) → this compound

Materials and Equipment:

  • Flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • 2-Acetyl-4,5-dimethylthiophene (from Step 2a)

  • Sodium hypochlorite solution (commercial bleach, ~5-6%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Preparation of Hypochlorite Solution: In a beaker, prepare a solution of sodium hypochlorite and add NaOH (approx. 1.1 eq relative to the ketone).

  • Reaction Setup: Dissolve the 2-acetyl-4,5-dimethylthiophene (1.0 eq) in a suitable solvent like dioxane or THF in the reaction flask and cool in an ice bath.

  • Addition: Slowly add the alkaline sodium hypochlorite solution dropwise, maintaining the internal temperature below 40 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture until the temperature stabilizes at room temperature (this may take 1-4 hours).

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting material or byproducts.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with concentrated HCl to precipitate the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent if necessary.

Quantitative Data Summary

The following tables provide representative data for key reactions in the synthesis of thiophene carboxylic acids. Note that yields can vary significantly based on scale, purity of reagents, and reaction conditions.

Table 1: Representative Yields for Thiophene Carboxylation via Lithiation

SubstrateBaseQuenching AgentSolventTemp (°C)Yield (%)Reference
Thiophenen-BuLiCO₂THF-20~90[3]
2-BromothiopheneMgCO₂EtherRTHigh
3-MethylthiopheneMeMgBrCO₂DME5~86

Table 2: Representative Yields for Friedel-Crafts Acylation of Thiophenes

SubstrateAcylating AgentCatalystTemp (°C)Yield (%)Reference
ThiopheneAcetic AnhydrideHβ (Zeolite)6098.6
ThiopheneAcetic AnhydrideH₃PO₄70-80~94
2-Chloro-3-methylthiopheneAcetic AnhydrideH₃PO₄10060[4]

Table 3: Representative Yields for Haloform Oxidation

SubstrateOxidant SystemYield (%)Reference
2-AcetylthiopheneNaOCl / NaOH~70-80Adapted from[5]
Various Methyl KetonesNaOCl / NaOH60-95[6]

References

common pitfalls in the handling of thiophene compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the handling of thiophene and its derivatives. It is intended for researchers, scientists, and professionals in drug development who work with these compounds.

FAQs: Stability and Storage

This section addresses common questions regarding the chemical stability and proper storage of thiophene compounds.

Q1: My thiophene-containing compound is showing signs of degradation (discoloration, clumping). What are the likely causes?

A1: Degradation in thiophene compounds is often initiated by exposure to oxygen, light, and moisture. The primary degradation pathways include:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can form unstable S-oxides (sulfoxides) and more stable S,S-dioxides (sulfones).[1][2] This can be triggered by atmospheric oxygen, peroxides, or even metabolic enzymes in biological systems.[1][3]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation, potentially leading to oxidation of the thiophene ring.[4]

  • Hydrolysis: For substituted thiophenes, functional groups like amidoximes can be sensitive to moisture, leading to hydrolysis.[4]

Q2: What are the best practices for storing thiophene and its derivatives to ensure long-term stability?

A2: To minimize degradation, proper storage is critical. Follow these guidelines:

  • Inert Atmosphere: Store solids and solutions under an inert atmosphere, such as argon or nitrogen, to protect them from oxygen and moisture.[4]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect light-sensitive compounds.[4]

  • Temperature Control: Store compounds at low temperatures as specified on the safety data sheet (SDS). For many derivatives, this means refrigeration or freezing.[4][5]

  • Secure & Ventilated Area: Thiophene is highly flammable and should be stored in a cool, well-ventilated, fireproof area away from heat and ignition sources.[5][6] It should be stored separately from oxidizing materials.[6]

ParameterStorage ConditionRationale
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the sulfur atom.[4]
Light Amber vials or foil wrapPrevents photo-initiated degradation.[4]
Temperature Cool/Refrigerated/FrozenReduces the rate of thermal degradation.[4][5]
Location Fireproof, well-ventilated areaMitigates fire and explosion hazards.[5][6]
Chemicals Separated from oxidizing agentsThiophene reacts violently with strong oxidizers.[6]

Troubleshooting Guide: Purity and Purification

This section provides guidance on common issues encountered during the purification of thiophene compounds.

My experimental results are inconsistent. How do I troubleshoot the purity of my thiophene starting material?

Inconsistent results can often be traced back to the purity of the starting material. Use the following workflow to diagnose the issue.

G A Start: Inconsistent Experimental Results B Visually Inspect Sample: Discolored, clumpy, or unusual odor? A->B C Quarantine the Sample Lot B->C Yes D Perform Purity Analysis: - HPLC - GC-MS - NMR Spectroscopy B->D No C->D E Significant Impurities Detected? D->E F Discard Sample. Source fresh, validated reagent. E->F Yes G Review Storage Conditions: - Inert Atmosphere? - Protected from light? - Correct Temperature? E->G No H Storage Conditions Met? G->H I Improve Storage Protocol. Re-test material before use. H->I No J Purity is High & Storage is Correct. H->J Yes K Proceed with Experiment. Document lot number. J->K

Caption: Troubleshooting workflow for inconsistent experimental results.
FAQs: Purification

Q3: What are the most common methods for purifying thiophene derivatives?

A3: The most effective methods are column chromatography and recrystallization.[7]

  • Column Chromatography: Highly versatile for separating complex mixtures and removing impurities with different polarities.[7]

  • Recrystallization: Excellent for achieving high purity of solid compounds.[7]

  • Fractional Distillation: Suitable for larger-scale purifications of volatile thiophenes, but care must be taken to avoid thermal degradation.[8]

Q4: My thiophene derivative appears to be degrading on the silica gel column. What should I do?

A4: Some thiophene derivatives are sensitive to the acidic nature of silica gel, leading to decomposition.[7][9] To mitigate this:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding 1-2% triethylamine to the eluent.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[9]

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation.[7]

Q5: I'm struggling to separate regioisomers of a substituted thiophene. What's the best approach?

A5: Separating regioisomers is a common challenge due to their similar polarities.[7] To improve separation during column chromatography:

  • Solvent System Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems. A combination of a non-polar solvent (e.g., hexane) with a slightly more polar one (e.g., toluene, dichloromethane) can provide the necessary selectivity.[7]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation.[7]

  • Gradient Elution: Employ a shallow solvent gradient, slowly increasing the eluent's polarity to better resolve compounds with similar Rf values.[7]

FAQs: Reactivity and Side Reactions

This section covers common issues related to the chemical reactivity of the thiophene ring.

Q6: I am running an electrophilic substitution reaction on a thiophene ring. Where should I expect the substitution to occur?

A6: Thiophene undergoes electrophilic substitution reactions primarily at the C2 position (the carbon adjacent to the sulfur).[8][10] If the C2 and C5 positions are both occupied, substitution may occur at the C3 position.[8] The reactivity of thiophene towards electrophilic substitution is significantly higher than that of benzene.[11]

Q7: My reaction is producing an unexpected, insoluble polymer. What is happening?

A7: Thiophenes can undergo polymerization, especially under oxidative or strongly acidic conditions.[10][12] Hot phosphoric acid, for example, can cause thiophene to form a trimer.[10] Electrochemical polymerization also occurs when a potential is applied.[13] If polymerization is not the desired outcome, carefully control the reaction conditions to avoid strong oxidants or acids.

Q8: I am attempting a metal-catalyzed cross-coupling reaction and observing low yields and/or side products. What are common pitfalls?

A8: While powerful, cross-coupling reactions with thiophenes can be challenging.

  • Homocoupling: A common side reaction is the undesired coupling of two identical thiophene molecules or two identical coupling partners.[14]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can sometimes coordinate to the metal catalyst, leading to deactivation. Careful selection of ligands and reaction conditions is crucial.

  • Leaving Group Choice: In polymerizations using C-S bond cleavage, phenyl sulfone has been shown to be a more effective leaving group than phenyl sulfide or sulfoxide.[15]

FAQs: Safety and Handling

This section provides critical safety information for working with thiophene compounds.

Q9: What are the primary hazards associated with thiophene?

A9: Thiophene is a hazardous substance with several primary risks:

  • Flammability: It is a highly flammable liquid and vapor, with a low flash point of 30°F (-1°C).[16][17] Vapors are explosive and can travel to an ignition source.[17]

  • Toxicity: It is considered toxic and can be harmful if inhaled or absorbed through the skin.[3][17] Inhalation may cause dizziness and respiratory irritation.[18]

  • Irritation: Contact can irritate the skin and eyes.[17]

Q10: What personal protective equipment (PPE) is required when handling thiophene?

A10: Always handle thiophene and its derivatives in a certified chemical fume hood.[3] Required PPE includes:

  • Eye Protection: Chemical splash goggles are essential. A face shield is recommended if there is a splash risk.[3][18]

  • Hand Protection: Wear chemical-resistant gloves (e.g., PVC). For prolonged contact, select gloves with a high breakthrough time.[18]

  • Body Protection: A chemical-resistant lab coat is mandatory.[3] For larger scale operations, non-static clothing and non-sparking footwear are recommended.[18]

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate filter for organic vapors is necessary.[3][6]

What is the correct response to a thiophene spill?

Follow this workflow for spills. The immediate priority is to ensure personnel safety and prevent fire or explosion.

G A Spill Occurs B Alert Personnel in the Area A->B C Remove all Ignition Sources (Flames, Sparks, Hot Surfaces) B->C D Is the Spill Large or Small? C->D E Small Spill: - Absorb with inert material (sand, dry earth) - Place in sealed container for disposal D->E Small F Large Spill: - Evacuate the area - Move upwind - Alert Emergency Responders D->F Large G Decontaminate the Area E->G F->G After Emergency Response H Dispose of Waste as Hazardous Material G->H

Caption: Emergency response workflow for a thiophene spill.

Detailed Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol is for treating silica gel to prevent the degradation of acid-sensitive thiophene derivatives during purification.[7][9]

Materials:

  • Silica gel

  • Eluent (non-polar solvent, e.g., hexanes)

  • Triethylamine (Et₃N)

  • Rotary evaporator

Procedure:

  • Prepare Slurry: In a fume hood, create a slurry of the required amount of silica gel in the non-polar solvent component of your eluent system.

  • Add Base: Add triethylamine to the slurry to constitute 1-2% of the total eluent volume you plan to use (e.g., 1-2 mL of Et₃N per 100 mL of eluent).

  • Equilibrate: Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic sites on the silica gel.

  • Pack Column: Pack the column using the slurry as you normally would (wet packing).

  • Elute: Prepare your mobile phase with the same 1-2% concentration of triethylamine and proceed with the chromatography.

Protocol 2: General Procedure for Recrystallization of a Solid Thiophene Derivative

This protocol outlines a general method for purifying a solid thiophene compound via recrystallization.[7]

Materials:

  • Crude solid thiophene derivative

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Characterization of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted thiophenes.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the aromatic region of my substituted thiophene's ¹H NMR spectrum overlapping?

A1: Overlapping signals in the aromatic region of substituted thiophenes are a common challenge due to the small chemical shift dispersion of the thiophene ring protons. The electronic effects of substituents can further complicate the spectrum by shifting protons into close proximity.

Troubleshooting Steps:

  • Change the Solvent: Altering the deuterated solvent can induce different chemical shifts (solvent effects) and may resolve overlapping peaks. Aromatic solvents like benzene-d6 often provide better separation for aromatic signals compared to chloroform-d.[1][2]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals.

  • Use Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to the NMR sample to induce large chemical shifts, helping to separate overlapping signals. The magnitude of the shift is dependent on the distance of the proton from the LSR coordinating site.[3]

  • Employ 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to distinguish between coupled protons and identify which protons are attached to which carbons, respectively, even with some overlap.[3]

Q2: My polythiophene sample gives very broad peaks in the ¹H NMR spectrum. What is causing this and how can I fix it?

A2: Broad peaks in the NMR spectra of polythiophenes are often due to aggregation (π-stacking) of the polymer chains in solution, which restricts molecular motion.[4][5][6] Strongly interacting groups on the side chains can exacerbate this issue.[5]

Troubleshooting Steps:

  • Change the Solvent: Use a "good" solvent that disrupts π-stacking and promotes a more random coil conformation.

  • Increase the Temperature: Acquiring the NMR spectrum at a higher temperature can increase molecular motion and reduce aggregation, leading to sharper signals.

  • Decrease the Concentration: Diluting the sample can reduce intermolecular aggregation.

  • Use 2D NMR: Even with broad lines, 2D NMR experiments like HSQC, TOCSY, and NOESY can provide valuable structural insights into the aggregates.[4][6]

Q3: I am having trouble distinguishing between 2- and 3-substituted thiophene isomers by mass spectrometry. Is this possible?

A3: In general, differentiating between isomeric thiophenes with substituents at the 2- or 3-position using mass spectrometry can be challenging as they often exhibit similar fragmentation patterns upon electron impact.[1] However, in some cases, particularly with specific substituents, subtle differences in fragmentation may allow for differentiation.

Troubleshooting/Analysis Steps:

  • High-Resolution Mass Spectrometry (HRMS): While it may not differentiate isomers, obtaining the exact mass is crucial for confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and inducing further fragmentation, you may observe unique daughter ions for each isomer.

  • Combined Techniques: Rely on a combination of techniques for unambiguous identification. NMR spectroscopy is particularly powerful for distinguishing isomers based on coupling patterns and chemical shifts. Chromatographic separation (GC or HPLC) prior to MS is also essential.

Q4: I am observing significant peak tailing when analyzing my substituted thiophene derivative by HPLC. What are the likely causes and solutions?

A4: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, especially for basic compounds.[7][8]

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Adjust pH: Using a low pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[7]

    • Add an Amine Modifier: For basic analytes, adding a small amount of an amine like triethylamine to the mobile phase can block the active silanol sites.[7]

  • Use a Different Column:

    • End-capped Columns: These columns have fewer free silanol groups, minimizing secondary interactions.[8]

    • Polar-Embedded Columns: These offer alternative selectivity and can provide better peak shape for polar and basic compounds.[8]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.[9]

  • Ensure Proper Sample Clean-up: Matrix components can interfere with the chromatography. Use techniques like Solid Phase Extraction (SPE) to clean up your sample.[8]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration; Insufficient number of scans.Increase sample concentration if possible; Increase the number of scans. For ¹³C NMR, a significantly larger number of scans is often required.[10]
Overlapping Aromatic Signals Small chemical shift differences between thiophene ring protons.Use a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to induce chemical shift changes.[1][2] Utilize a higher field spectrometer or employ 2D NMR techniques (COSY, HSQC).[3]
Broad Peaks Sample aggregation (especially for polythiophenes); Poor shimming; Un-dissolved particulate matter.Increase the acquisition temperature; Use a more suitable solvent or decrease concentration to reduce aggregation.[4][5][6] Re-shim the spectrometer. Ensure the sample is fully dissolved and filter if necessary.
Presence of Impurities Incomplete reaction; Side reactions during synthesis; Residual solvent or reagents.Compare the spectrum with that of the starting materials. Common impurities include over-halogenated species in halogenation reactions or residual catalysts. Purification via column chromatography or recrystallization is often necessary.
OH or NH Protons Unidentified Exchangeable protons can have broad signals and variable chemical shifts.Perform a D₂O shake: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH or NH peak should disappear or decrease in intensity.[2]
Mass Spectrometry (MS)
Problem Possible Cause(s) Recommended Solution(s)
No Molecular Ion (M⁺) Peak (Electron Impact - EI) The molecular ion is unstable and fragments completely. This is common with hard ionization techniques like EI.Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) which imparts less energy to the molecule.[11]
Poor Signal Intensity / No Signal (ESI) Inefficient ionization; Inappropriate solvent system; Sample concentration too high or too low.Optimize ESI source parameters (e.g., sprayer voltage, gas flow, temperature).[12] Ensure the mobile phase is compatible with ESI (volatile buffers, appropriate organic content).[13] Adjust sample concentration.[14]
Multiple Adducts Observed (ESI) Presence of salts (e.g., Na⁺, K⁺) in the sample, solvent, or from glassware.Use high-purity solvents and plastic vials instead of glass.[13] Identify common adducts by their mass difference (e.g., [M+Na]⁺ is 21.9823 Da higher than [M+H]⁺).[15]
Complex Fragmentation Pattern (EI) The thiophene ring and its substituents undergo extensive fragmentation.Consult literature for known fragmentation patterns of similar substituted thiophenes. High-resolution MS can help in assigning elemental compositions to fragments.
Inability to Distinguish Isomers Isomers produce very similar mass spectra.Couple the mass spectrometer with a chromatographic technique (GC-MS or LC-MS) to separate the isomers before they enter the mass analyzer.[16]
Chromatography (HPLC & GC)
Problem Possible Cause(s) Recommended Solution(s)
Co-elution of Isomers (HPLC/GC) Insufficient column selectivity for the isomers.HPLC: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Polar-Embedded). Optimize the mobile phase composition and gradient. For chiral isomers, use a chiral stationary phase.[16] GC: Select a column with a different polarity. For volatile thiophenes, a polar column (e.g., WAX) may provide better selectivity than a non-polar one.[17][18]
Peak Tailing (HPLC) Secondary interactions with the stationary phase (silanol groups); Column overload; Extra-column dead volume.Adjust mobile phase pH to suppress silanol activity.[7] Use an end-capped column.[8] Inject a more dilute sample.[9] Check and minimize the length and diameter of tubing between the injector, column, and detector.[8]
Poor Resolution (GC) Inappropriate column phase, dimensions, or temperature program.Select a stationary phase that matches the polarity of the analytes ("like dissolves like"). A longer column or a smaller internal diameter will increase efficiency. Optimize the temperature gradient to improve separation.[19]
Analyte Instability on Column Some thiophene derivatives can be sensitive to the acidic nature of silica-based columns or high temperatures in GC.HPLC: Use a less acidic (Type B) silica column or a polymer-based column. GC: Ensure the GC inlet temperature is not excessively high to prevent thermal degradation.

Data Presentation

Table 1: Comparison of Analytical Methods for Chlorinated Thiophene Analysis

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV-Vis or other detectors.Separation based on charge-to-size ratio in an electric field.
Selectivity Very High (mass spectral data provides structural information).Moderate to High (dependent on column chemistry and detector).High (based on electrophoretic mobility).
Sensitivity High (ng/L to µg/L levels achievable).Moderate (µg/L to mg/L levels typical).High (pg to ng levels, but with small injection volumes).
Linearity (R²) > 0.995> 0.99> 0.99
Advantages Excellent for volatile compounds; provides structural information.Versatile for a wide range of polarities; non-destructive.High efficiency; small sample volume.
Disadvantages Requires volatile and thermally stable analytes.Lower selectivity than MS; may require derivatization.Sensitive to matrix effects; lower loading capacity.
Note: This table is adapted from a comparative guide and provides a general overview for chlorinated thiophenes, with principles applicable to other substituted thiophenes.[9]

Experimental Protocols

General Protocol for HPLC Analysis of Thiophene Derivatives

This protocol is a general starting point for the reverse-phase HPLC analysis of substituted thiophenes.[20]

  • Instrumentation and Materials:

    • HPLC System: A standard system with a pump, injector, column oven, and UV-Vis detector.

    • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is a good starting point.[20]

    • Mobile Phase: A mixture of Acetonitrile (HPLC grade) and high-purity water. Methanol can be used as an alternative organic modifier.

    • Standards: Prepare stock solutions of thiophene derivative standards in acetonitrile or methanol.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of the target analyte (often in the 230-350 nm range).

    • Injection Volume: 10-20 µL.

  • Method Development and Optimization:

    • Adjust the acetonitrile/water ratio to achieve optimal retention time (typically aiming for a k' between 2 and 10).

    • If peak shape is poor, consider adding a modifier to the mobile phase (e.g., 0.1% formic acid for MS compatibility or to improve peak shape for acidic compounds).

    • Perform a gradient elution if a single isocratic method cannot resolve all components of a mixture.

Visualizations

Troubleshooting_NMR_Overlap Start Overlapping Signals in ¹H NMR Spectrum Solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Solvent Is peak overlap solvent-dependent? Field Increase Spectrometer Field Strength Solvent->Field No / Insufficient Resolution Resolved Spectrum Resolved Solvent->Resolved Yes TwoD_NMR Perform 2D NMR (COSY, HSQC) Field->TwoD_NMR No / Still Overlapping Field->Resolved Yes TwoD_NMR->Resolved Provides structural assignment HPLC_Peak_Tailing_Troubleshooting Start Peak Tailing Observed in HPLC Check_Mobile_Phase Step 1: Modify Mobile Phase - Adjust pH (e.g., pH < 3) - Add modifier (e.g., TEA) Start->Check_Mobile_Phase Check_Column Step 2: Evaluate Column - Use End-capped Column - Try different stationary phase Check_Mobile_Phase->Check_Column If tailing persists Resolved Peak Shape Improved Check_Mobile_Phase->Resolved If resolved Check_Concentration Step 3: Check for Overload - Dilute sample - Inject smaller volume Check_Column->Check_Concentration If tailing persists Check_Column->Resolved If resolved Check_System Step 4: Inspect System - Minimize dead volume - Check for blockages Check_Concentration->Check_System If tailing persists Check_Concentration->Resolved If resolved Check_System->Resolved If resolved

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,5-Dimethylthiophene-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages spectral data from closely related structural analogs—3-methylthiophene-2-carboxylic acid and 5-methylthiophene-2-carboxylic acid—to predict and interpret the spectrum of the target molecule. This comparative approach offers valuable insights into the influence of substituent positioning on the chemical shifts of thiophene ring protons.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit three main signals: a singlet for the C3 proton on the thiophene ring, and two singlets for the methyl groups at the C4 and C5 positions. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Key Structural Features and Expected Proton Environments:

G Chemical Structure of this compound cluster_thiophene C2 C₂ C3 C₃-H C2->C3 COOH COOH C2->COOH C4 C₄ C3->C4 C5 C₅ C4->C5 CH3_C4 CH₃ C4->CH3_C4 S1 S C5->S1 CH3_C5 CH₃ C5->CH3_C5 S1->C2

Caption: Structure of this compound highlighting distinct proton environments.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for the comparator compounds and the predicted data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

CompoundThiophene H (δ, ppm)CH₃ (δ, ppm)COOH (δ, ppm)Solvent
This compound (Predicted) ~7.5 (s, 1H, H3)~2.2 (s, 3H), ~2.4 (s, 3H)~12-13 (br s, 1H)CDCl₃
3-Methylthiophene-2-carboxylic acid7.55 (d, 1H, H5), 6.95 (d, 1H, H4)2.55 (s, 3H)-CDCl₃
5-Methylthiophene-2-carboxylic acid7.50 (d, 1H, H3), 6.80 (d, 1H, H4)2.50 (s, 3H)-CDCl₃

Analysis of Substituent Effects:

  • Thiophene Protons: In 3-methyl and 5-methyl analogs, the thiophene protons appear as doublets due to coupling. For this compound, the single proton at the C3 position is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is predicted to be in the range of the H3 proton of the 5-methyl analog.

  • Methyl Protons: The methyl groups in the target compound are in different electronic environments. The C5-methyl group is adjacent to the sulfur atom, while the C4-methyl group is positioned next to a proton-bearing carbon. This difference is expected to result in two distinct singlets.

  • Carboxylic Acid Proton: The carboxylic acid proton signal is typically broad and appears significantly downfield (10-13 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl group.[1][2][3] Its exact position can be concentration and solvent dependent.[4]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring the ¹H NMR spectrum of a thiophene carboxylic acid derivative.

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) tms Add a small amount of TMS (internal standard, 0 ppm) dissolve->tms transfer Transfer the solution to a 5 mm NMR tube tms->transfer insert Insert the NMR tube into the spectrometer transfer->insert lock Lock the spectrometer on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the ¹H NMR spectrum (e.g., 16-32 scans) shim->acquire ft Fourier Transform the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate reference Reference the spectrum to TMS integrate->reference

Caption: Standard workflow for ¹H NMR analysis of organic compounds.

Instrumentation and Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the observation of the carboxylic acid proton.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

Conclusion

This comparative guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound based on the analysis of its structural analogs. The predicted spectrum, characterized by a singlet for the thiophene proton and two distinct singlets for the methyl groups, offers a clear spectral signature for this compound. The provided experimental protocol outlines the necessary steps for the successful acquisition of high-quality ¹H NMR data for this and similar thiophene carboxylic acid derivatives. Researchers can use this guide as a reference for a variety of applications, including reaction monitoring, purity assessment, and structural confirmation in their drug discovery and development endeavors.

References

13C NMR Analysis of 4,5-Dimethylthiophene-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Dimethylthiophene-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted ¹³C NMR data and compares it with experimental data from structurally similar compounds: thiophene-2-carboxylic acid and 2,3-dimethylthiophene. This approach allows for a detailed examination of the influence of methyl and carboxylic acid functional groups on the chemical shifts of the thiophene ring, offering valuable insights for researchers working with substituted thiophenes.

Data Presentation: Comparative ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental values for thiophene-2-carboxylic acid and 2,3-dimethylthiophene. All chemical shifts are presented in parts per million (ppm).

Carbon AtomThis compound (Predicted)Thiophene-2-carboxylic acid (Experimental)2,3-Dimethylthiophene (Experimental)
C2137.9134.0132.8
C3134.5127.9123.0
C4146.8127.9130.2
C5139.3134.0123.0
COOH167.5162.7-
4-CH₃15.2-14.9
5-CH₃13.8-14.9

Experimental Protocols

While a specific experimental spectrum for this compound was not publicly available, a general protocol for acquiring a ¹³C NMR spectrum is provided below. The experimental data for the reference compounds were obtained from publicly available spectral databases.

General ¹³C NMR Acquisition Protocol:

A sample of the compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10% (w/v). The solution is then transferred to a 5 mm NMR tube. The ¹³C NMR spectrum is recorded on a spectrometer operating at a specific frequency for ¹³C nuclei (e.g., 75, 100, or 125 MHz). The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative Analysis

The predicted ¹³C NMR data for this compound shows distinct shifts for each carbon atom, reflecting the influence of the substituents.

  • Carboxylic Acid Group (C2 and COOH): The carbon atom to which the carboxylic acid is attached (C2) is significantly deshielded (137.9 ppm) compared to the corresponding carbon in 2,3-dimethylthiophene (C2 at 132.8 ppm). This is due to the electron-withdrawing nature of the carboxylic acid group. The carbonyl carbon of the carboxylic acid itself appears at a characteristic downfield shift of 167.5 ppm.

  • Methyl Groups (C4, C5, 4-CH₃, and 5-CH₃): The methyl groups at positions 4 and 5 have a shielding effect on the attached ring carbons. This is evident when comparing the predicted shifts of C4 (146.8 ppm) and C5 (139.3 ppm) in the target molecule to the unsubstituted C4 and C5 in thiophene-2-carboxylic acid (both at 134.0 ppm). The methyl carbons themselves resonate in the typical aliphatic region, around 15.2 and 13.8 ppm.

  • Thiophene Ring Carbons (C3): The C3 carbon in this compound is predicted to be at 134.5 ppm. This is downfield compared to the C3 in 2,3-dimethylthiophene (123.0 ppm), likely due to the influence of the adjacent electron-withdrawing carboxylic acid group at C2.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹³C NMR analysis as described in this guide.

G Workflow for 13C NMR Analysis cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Output A Experimental Data (Reference Compounds) C Tabular Comparison of Chemical Shifts A->C B Predicted Data (Target Compound) B->C D Analysis of Substituent Effects C->D E Comparative Guide D->E

Caption: Logical workflow for the comparative 13C NMR analysis.

A Comparative Guide to the Synthesis of Substituted Thiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent synthetic routes to functionalized thiophenes, supported by experimental data and detailed protocols.

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activity. The strategic synthesis of substituted thiophenes is therefore of paramount importance. This guide provides a comparative overview of classical and modern synthetic methodologies, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal route for their specific needs.

I. Comparison of Key Synthesis Routes

The selection of a synthetic strategy for a substituted thiophene is dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials. This section compares the performance of several widely-used methods.

Synthesis RouteTypical Yields (%)Starting MaterialsKey Reagents/CatalystsAdvantagesLimitations
Paal-Knorr Synthesis 40-80%1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagentGood for polysubstituted thiophenes.[1]Harsh reaction conditions, limited to available 1,4-dicarbonyls, potential for furan byproducts.[2]
Gewald Aminothiophene Synthesis 50-95%Ketones/aldehydes, α-cyanoesters, elemental sulfurBase (e.g., morpholine, triethylamine)One-pot, multicomponent reaction, excellent for 2-aminothiophenes.[3]Primarily limited to the synthesis of 2-aminothiophene derivatives.
Fiesselmann Synthesis 65-95%α,β-Acetylenic esters, thioglycolic acid derivativesBase (e.g., sodium ethoxide)High regiocontrol for 3-hydroxy-2-carboxythiophenes.[4]Limited to specific substitution patterns.
Suzuki-Miyaura Coupling 70-95%Thienylboronic acids/esters, aryl/vinyl halidesPalladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Excellent functional group tolerance, mild conditions, commercially available reagents.[5][6]Requires pre-functionalized starting materials.
Stille Coupling 70-90%Thienylstannanes, aryl/vinyl halidesPalladium catalyst (e.g., Pd(PPh₃)₄)Mild conditions, tolerant of many functional groups.[7]Toxicity of organotin reagents is a major drawback.
Negishi Coupling 75-95%Thienylzinc reagents, aryl/vinyl halidesPalladium or Nickel catalystHigh reactivity and yields, couples sp², and sp³ carbons.[8]Organozinc reagents are moisture and air-sensitive.
Direct C-H Arylation 60-90%Thiophenes, aryl halidesPalladium catalyst (e.g., Pd(OAc)₂), baseAtom-economical, avoids pre-functionalization of thiophene.[9][10]Can have issues with regioselectivity.

II. Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Paal-Knorr Thiophene Synthesis: Synthesis of 2,5-Dimethylthiophene

This protocol is adapted from literature procedures for the synthesis of simple alkylthiophenes.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • A mixture of hexane-2,5-dione (11.4 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol) in 100 mL of anhydrous toluene is heated to reflux with stirring for 2 hours.

  • The reaction mixture is cooled to room temperature and the toluene is decanted from the solid residue.

  • The residue is washed with 2 x 50 mL of toluene.

  • The combined toluene fractions are washed with saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by distillation to yield 2,5-dimethylthiophene.

Gewald Aminothiophene Synthesis: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is a general procedure for the synthesis of polysubstituted 2-aminothiophenes.[3]

Materials:

  • Butan-2-one (ketone)

  • Ethyl cyanoacetate (α-cyanoester)

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol

Procedure:

  • To a stirred mixture of butan-2-one (7.2 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 50 mL of ethanol, add morpholine (8.7 g, 0.1 mol) dropwise at a rate that maintains the reaction temperature below 40 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 12 hours.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to give pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Fiesselmann Thiophene Synthesis: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

This protocol describes the synthesis of a 3-hydroxy-2-carboxythiophene derivative.[4]

Materials:

  • Ethyl 3-phenylpropiolate (α,β-acetylenic ester)

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 0.01 mol) in 20 mL of absolute ethanol, is added ethyl thioglycolate (1.20 g, 0.01 mol) at 0-5 °C.

  • After stirring for 15 minutes, a solution of ethyl 3-phenylpropiolate (1.74 g, 0.01 mol) in 10 mL of absolute ethanol is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.

Suzuki-Miyaura Coupling: Synthesis of 2,5-Di(p-tolyl)thiophene

This protocol outlines a typical Suzuki coupling for the synthesis of diarylthiophenes.[5]

Materials:

  • 2,5-Dibromothiophene

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • A mixture of 2,5-dibromothiophene (1.21 g, 5 mmol), 4-methylphenylboronic acid (1.63 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol) in a mixture of 1,4-dioxane (50 mL) and water (10 mL) is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is added, and the mixture is heated to reflux under an argon atmosphere for 24 hours.

  • The reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 2,5-di(p-tolyl)thiophene.

III. Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships of the described synthetic routes.

Paal_Knorr_Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Thionation Thionation 1,4-Dicarbonyl->Thionation Sulfurizing Agent (P₄S₁₀) Sulfurizing Agent (P₄S₁₀) Sulfurizing Agent (P₄S₁₀)->Thionation Cyclization & Dehydration Cyclization & Dehydration Thionation->Cyclization & Dehydration Substituted Thiophene Substituted Thiophene Cyclization & Dehydration->Substituted Thiophene

Paal-Knorr Synthesis Workflow

Gewald_Synthesis Ketone/Aldehyde Ketone/Aldehyde Knoevenagel Condensation Knoevenagel Condensation Ketone/Aldehyde->Knoevenagel Condensation α-Cyanoester α-Cyanoester α-Cyanoester->Knoevenagel Condensation Elemental Sulfur Elemental Sulfur Michael Addition & Cyclization Michael Addition & Cyclization Elemental Sulfur->Michael Addition & Cyclization Base Base Base->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition & Cyclization 2-Aminothiophene 2-Aminothiophene Michael Addition & Cyclization->2-Aminothiophene

Gewald Synthesis Workflow

Fiesselmann_Synthesis α,β-Acetylenic Ester α,β-Acetylenic Ester Michael Addition Michael Addition α,β-Acetylenic Ester->Michael Addition Thioglycolic Acid Derivative Thioglycolic Acid Derivative Thioglycolic Acid Derivative->Michael Addition Base Base Base->Michael Addition Cyclization Cyclization Michael Addition->Cyclization 3-Hydroxy-2-carboxythiophene 3-Hydroxy-2-carboxythiophene Cyclization->3-Hydroxy-2-carboxythiophene

Fiesselmann Synthesis Workflow

Cross_Coupling_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling Thienylboronic Acid Thienylboronic Acid Substituted Thiophene_S Substituted Thiophene Thienylboronic Acid->Substituted Thiophene_S Aryl/Vinyl Halide_S Aryl/Vinyl Halide Aryl/Vinyl Halide_S->Substituted Thiophene_S Pd Catalyst_S Pd Catalyst Pd Catalyst_S->Substituted Thiophene_S Base_S Base Base_S->Substituted Thiophene_S Thienylstannane Thienylstannane Substituted Thiophene_St Substituted Thiophene Thienylstannane->Substituted Thiophene_St Aryl/Vinyl Halide_St Aryl/Vinyl Halide Aryl/Vinyl Halide_St->Substituted Thiophene_St Pd Catalyst_St Pd Catalyst Pd Catalyst_St->Substituted Thiophene_St Thienylzinc Reagent Thienylzinc Reagent Substituted Thiophene_N Substituted Thiophene Thienylzinc Reagent->Substituted Thiophene_N Aryl/Vinyl Halide_N Aryl/Vinyl Halide Aryl/Vinyl Halide_N->Substituted Thiophene_N Pd/Ni Catalyst_N Pd/Ni Catalyst Pd/Ni Catalyst_N->Substituted Thiophene_N

Comparison of Cross-Coupling Routes

IV. Conclusion

The synthesis of substituted thiophenes can be approached through a variety of robust and effective methods. Classical ring-forming reactions such as the Paal-Knorr, Gewald, and Fiesselmann syntheses offer direct access to specific classes of thiophenes from acyclic precursors. Modern cross-coupling methodologies, including the Suzuki, Stille, and Negishi reactions, as well as direct C-H arylation, provide powerful tools for the functionalization of pre-existing thiophene rings with a high degree of control and broad substrate scope. The choice of the optimal synthetic route will depend on a careful consideration of the target molecule's structure, desired yield, and the practical constraints of the laboratory setting. This guide serves as a foundational resource to assist researchers in making informed decisions for the efficient synthesis of novel thiophene-containing compounds.

References

A Comparative Guide to the Biological Activity of Thiophene Derivatives with a Focus on Substituted Thiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of various thiophene derivatives, with a particular focus on substituted thiophene-2-carboxylic acids and their analogues. While specific experimental data on the biological activity of 4,5-Dimethylthiophene-2-carboxylic acid is limited in publicly available literature, this document serves as a valuable resource by summarizing the known activities of structurally related compounds. This allows for an informed discussion on the potential bioactivity of this compound based on established structure-activity relationships.

Thiophene-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The thiophene scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of effects including antimicrobial, anti-inflammatory, and anticancer properties. The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of these derivatives.

Comparative Analysis of Biological Activities

To provide a clear comparison, the following tables summarize the quantitative biological activity data for a selection of thiophene derivatives, categorized by their primary therapeutic area.

Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
Thiophene-2-carboxylic acid thioureidesBacillus subtilis7.8 - 125
Staphylococcus aureus (multi-drug resistant)125 - 500
Gram-negative clinical strains31.25 - 250
Candida albicans, Aspergillus niger31.25 - 62.5
Thiophene derivatives 4 & 8Colistin-Resistant Escherichia coli8 - 32 (mg/L)
Thiophene derivatives 4, 5 & 8Colistin-Resistant Acinetobacter baumannii16 - 32 (mg/L)
3-Amino thiophene-2-carboxamide derivativesStaphylococcus aureus, Bacillus subtilisActive (40.0% to 86.9% inhibition)
Escherichia coli, Pseudomonas aeruginosaActive (40.0% to 86.9% inhibition)
3-Hydroxy thiophene-2-carboxamide derivativesStaphylococcus aureus, Bacillus subtilisModerately Active (20.0% to 78.3% inhibition)
Escherichia coli, Pseudomonas aeruginosaModerately Active (20.0% to 78.3% inhibition)
3-Methyl thiophene-2-carboxamide derivativesStaphylococcus aureus, Bacillus subtilisLow to no activity
Escherichia coli, Pseudomonas aeruginosaLow to no activity
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
Compound/DerivativeAssayTarget(s)IC₅₀ (µM)% InhibitionReference(s)
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)In vitro COX-1/COX-2 inhibitionCOX-25.45-
In vitro 5-LOX inhibition5-LOX4.33-
2,3,4-trisubstituted thiophene derivativesCarrageenan-induced paw edemaIn vivo inflammation-Potent activity
Thiophene-based compounds (29a-d)In vitro COX-2 inhibitionCOX-20.31 - 1.40-
Carrageenan-induced paw edemaIn vivo inflammation-Superior to celecoxib
Table 3: Anticancer Activity of Thiophene Derivatives
Compound/DerivativeCell Line(s)IC₅₀ (µM)Reference(s)
Thiophene carboxamide (2b)Hep3B5.46
Thiophene carboxamide (2d)Hep3B8.85
Thiophene carboxamide (2e)Hep3B12.58
Thiophene-2-carboxamide derivativesMCF-7, HepG2, A375Varies
2-Aminothiophene-3-carboxylic acid ester derivativesT-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma cell linesHigh nanomolar range

Discussion on Structure-Activity Relationships (SAR)

The data presented in the tables highlight some key structure-activity relationships for thiophene derivatives:

  • Antimicrobial Activity : The presence of an amide or thioureide group attached to the carboxylic acid at the 2-position of the thiophene ring appears to be important for antimicrobial activity. Furthermore, substitutions at the 3-position significantly influence antibacterial efficacy, with amino groups generally conferring higher activity than hydroxyl or methyl groups.

  • Anti-inflammatory Activity : For anti-inflammatory action, the substitution pattern on the thiophene ring is critical for potent and selective inhibition of inflammatory enzymes like COX-2 and 5-LOX. The presence of bulky and hydrophobic groups can enhance activity.

  • Anticancer Activity : Thiophene carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines. The nature of the substituent on the carboxamide nitrogen and at other positions on the thiophene ring dictates the potency and selectivity of the anticancer activity.

Based on these observations, it can be hypothesized that This compound , with its two methyl groups at the 4 and 5 positions, may possess some degree of biological activity. The electron-donating nature of the methyl groups could influence the electronic properties of the thiophene ring and its interaction with biological targets. However, without direct experimental evidence, its specific activities and potency remain speculative. Further research is warranted to synthesize and evaluate this compound in a battery of biological assays to determine its therapeutic potential.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum : Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the microbial suspension is then adjusted to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions : The test compound is dissolved in a suitable solvent (e.g., DMSO) and a series of two-fold dilutions are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation : Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping and Compound Administration : Animals (typically rats or mice) are divided into control and treatment groups. The test compound or a standard anti-inflammatory drug is administered orally or intraperitoneally.

  • Induction of Inflammation : After a set period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume : The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a general experimental workflow and key signaling pathways targeted by thiophene derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vivo Studies synthesis Synthesis of Thiophene Derivative purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer animal_models Animal Models of Disease (e.g., Paw Edema, Xenograft) anti_inflammatory->animal_models anticancer->animal_models toxicity Toxicity Studies animal_models->toxicity

Caption: General Experimental Workflow for Biological Activity Assessment.

G cluster_0 Extracellular Stimuli cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Thiophene Thiophene Derivatives Thiophene->IKK Inhibition Thiophene->NFkB_nuc Inhibition of DNA Binding DNA DNA NFkB_nuc->DNA Binding Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by Thiophene Derivatives.

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 Pro-inflammatory Mediators Stimuli Cell Damage/ Pathogens PLA2 PLA₂ Stimuli->PLA2 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX COX COX-1 / COX-2 LOX 5-LOX Thiophene Thiophene Derivatives Thiophene->COX Inhibition Thiophene->LOX Inhibition Inflammation Inflammation PGs->Inflammation LTs->Inflammation

A Spectroscopic Showdown: Differentiating Thiophene-2-carboxylic Acid and Its 3-Carboxylic Acid Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, two closely related isomers, present a common analytical challenge. This guide provides a comprehensive spectroscopic comparison, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to unequivocally distinguish between these two molecules. The supporting experimental data and detailed protocols furnished herein offer a practical framework for their characterization.

The structural difference between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, differing only in the position of the carboxylic acid group on the thiophene ring, gives rise to subtle yet discernible variations in their spectroscopic signatures. Understanding these differences is paramount for accurate structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy for the two isomers.

Spectroscopic Technique Thiophene-2-carboxylic acid Thiophene-3-carboxylic acid Key Differentiating Features
Infrared (IR) Spectroscopy (cm-1) C=O stretch: ~1680-1710, O-H stretch: 2500-3300 (broad), Thiophene ring C-C stretch: ~1528, 1410, 1356, C-S stretch: ~647[1]C=O stretch: ~1680-1720, O-H stretch: 2500-3300 (broad), Thiophene ring C-H out-of-plane bending: ~900-650[2]The precise position of the C=O stretch and the fingerprint region, particularly the C-H out-of-plane bending patterns, can show subtle differences.
1H NMR Spectroscopy (ppm) ~7.9 (dd, H5), ~7.6 (dd, H3), ~7.1 (dd, H4), ~11-13 (s, COOH)~8.2 (dd, H2), ~7.5 (dd, H5), ~7.3 (dd, H4), ~11-13 (s, COOH)The chemical shifts and coupling patterns of the thiophene ring protons are distinct due to the different electronic environment created by the carboxylic acid group's position.
13C NMR Spectroscopy (ppm) ~163 (C=O), ~142 (C2), ~134 (C5), ~133 (C3), ~128 (C4)~164 (C=O), ~138 (C3), ~132 (C2), ~128 (C5), ~127 (C4)The chemical shifts of the carbon atoms in the thiophene ring, especially the carbon bearing the carboxylic acid group (C2 vs. C3), are significantly different.
UV-Vis Spectroscopy (nm) λmax ~245 and ~265λmax ~240The position of the maximum absorbance (λmax) differs, with the 2-isomer often showing a more complex or red-shifted spectrum due to greater conjugation.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of the two isomers.

Methodology:

  • Sample Preparation: Solid samples of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid were prepared as KBr pellets. A small amount of the sample (1-2 mg) was ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder was obtained. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition: The FTIR spectra were recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the two isomers, providing detailed structural information.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of each isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) was used to acquire 1H and 13C NMR spectra.

  • Data Acquisition:

    • 1H NMR: The spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • 13C NMR: The spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated systems of the isomers.

Methodology:

  • Sample Preparation: Stock solutions of each isomer were prepared by dissolving a known mass in a UV-grade solvent (e.g., ethanol or methanol). Serial dilutions were then made to obtain solutions with concentrations suitable for UV-Vis analysis (typically in the range of 10-4 to 10-5 M).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

  • Data Acquisition: The UV-Vis spectra were recorded over a wavelength range of 200-400 nm. A cuvette containing the pure solvent was used as a blank to zero the absorbance. The wavelength of maximum absorbance (λmax) was determined for each isomer.

Visualization of the Analytical Workflow

The logical flow of comparing these two isomers using the described spectroscopic techniques can be visualized as follows:

Spectroscopic_Comparison cluster_isomers Isomeric Compounds cluster_techniques Spectroscopic Techniques cluster_data Comparative Data Analysis Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid IR IR Thiophene-2-carboxylic acid->IR NMR NMR Thiophene-2-carboxylic acid->NMR UV_Vis UV_Vis Thiophene-2-carboxylic acid->UV_Vis Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid->IR Thiophene-3-carboxylic acid->NMR Thiophene-3-carboxylic acid->UV_Vis IR_Data Vibrational Frequencies (C=O, C-H, C-S) IR->IR_Data NMR_Data Chemical Shifts & Coupling (Protons & Carbons) NMR->NMR_Data UV_Vis_Data Maximum Absorbance (λmax) UV_Vis->UV_Vis_Data Structural Elucidation Structural Elucidation IR_Data->Structural Elucidation NMR_Data->Structural Elucidation UV_Vis_Data->Structural Elucidation

Figure 1: Workflow for the spectroscopic comparison of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

By employing a multi-technique spectroscopic approach as outlined in this guide, researchers can confidently and accurately distinguish between thiophene-2-carboxylic acid and its 3-isomer, ensuring the integrity of their research and development processes.

References

A Comparative Guide to Purity Validation of 4,5-Dimethylthiophene-2-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 4,5-Dimethylthiophene-2-carboxylic acid purity. Experimental data and detailed protocols are presented to support the comparison and guide the selection of the most appropriate analytical methodology.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be assessed by various analytical techniques. While HPLC is a widely adopted method due to its high resolution and sensitivity, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Ion Chromatography (IC) offer alternative or complementary information.[1][2][3] The choice of method often depends on the specific requirements of the analysis, including the need for absolute quantification versus relative purity, and the nature of the expected impurities.

A summary of a comparative analysis is presented in the table below. The data illustrates the performance of a developed HPLC method against qNMR for the purity assessment of a synthetically prepared batch of this compound.

ParameterHPLC-UVQuantitative NMR (¹H-qNMR)
Principle Chromatographic separation based on polarity, with UV detection.Absolute quantification based on the ratio of analyte signals to a certified internal standard.
Purity Assessment Relative purity based on peak area percentage.Absolute purity (mass fraction).
Assigned Purity (%) 99.5%98.7%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.3%
Precision (RSD, n=6) < 1.0%< 0.5%
Primary Impurity Detected Unreacted 2,3-dimethylthiopheneUnreacted 2,3-dimethylthiophene
Notes Highly sensitive to UV-active impurities. Response factors of impurities can affect accuracy.Provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte. May not detect non-protonated impurities.[2][4]

Experimental Protocols

Detailed methodologies for the HPLC and qNMR analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential impurities, such as the unreacted starting material, 2,3-dimethylthiophene.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in a 50:50 mixture of acetonitrile and water. This is further diluted to a working concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Method

qNMR provides an absolute purity value by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid, should be used.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆. Transfer the solution to an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, appropriate number of scans).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow of the HPLC purity validation process for this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting Sample Weigh and Dissolve This compound Filter Filter Samples and Standards (0.45 µm) Sample->Filter Standard Prepare Working Standard Solutions Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for the HPLC purity validation of this compound.

References

Unraveling the Solid-State Architecture: A Comparative Guide to the Crystal Structure of 4,5-Dimethylthiophene-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive crystal structure for 4,5-Dimethylthiophene-2-carboxylic acid remains to be publicly reported, a comprehensive understanding of its potential solid-state behavior can be gleaned through a comparative analysis with structurally related thiophene derivatives. This guide provides a detailed comparison of the crystallographic data of thiophene-2-carboxylic acid and two of its substituted analogs: 5-methylthiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid. The insights derived from these known structures offer a valuable framework for predicting the molecular packing and hydrogen bonding motifs that are likely to govern the crystal lattice of this compound.

This analysis is tailored for researchers, scientists, and professionals in drug development, offering a foundational perspective on the solid-state properties of this class of compounds, which is crucial for understanding their solubility, stability, and bioavailability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for thiophene-2-carboxylic acid and its selected derivatives, providing a basis for structural comparison. The absence of data for this compound underscores the novelty and importance of its future crystallographic characterization.

CompoundFormulaCSD/COD Refcodea (Å)b (Å)c (Å)α (°)β (°)γ (°)Space GroupZ
This compound C₇H₈O₂SNot Available--------
Thiophene-2-carboxylic acidC₅H₄O₂STHOPCA0110.1355.13611.20990107.5990P2₁/n4
5-Methylthiophene-2-carboxylic acidC₆H₆O₂SMETHTC11.6665.05111.96790108.9790P2₁/c4
5-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S2021198 (COD)12.0154.98111.62490109.8290P2₁/c4

Analysis of Structural Trends

The crystallographic data of the comparator compounds reveal several key features. All three known structures crystallize in monoclinic space groups (P2₁/n or P2₁/c), which are common for organic molecules. The unit cell dimensions show a general increase with the addition of substituents to the thiophene ring, as expected.

A critical aspect of the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. In thiophene-2-carboxylic acid and its derivatives, the carboxylic acid moieties are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds. The planarity of the thiophene ring and the carboxylic acid group will influence the overall molecular conformation and how these dimers pack in the crystal lattice. The substituents at the 5-position (methyl and chloro) will introduce steric and electronic perturbations that can affect the intermolecular interactions and, consequently, the unit cell parameters and crystal packing.

For the target compound, this compound, the presence of two methyl groups is anticipated to have a more significant steric influence on the crystal packing compared to a single substituent. This could potentially lead to a different packing arrangement and unit cell parameters.

Experimental Protocols

The determination of a crystal structure is a well-established process involving single-crystal X-ray diffraction. The general workflow is outlined below.

Crystallization

Single crystals of the target compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find conditions that yield high-quality crystals. Common solvents for thiophene derivatives include ethanol, methanol, acetone, and ethyl acetate.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays. The diffraction pattern, consisting of a set of reflections with specific intensities and positions, is recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. In the refinement process, the atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using various crystallographic R-factors.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data Collection (Single-Crystal XRD) Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Fig. 1: Experimental workflow for crystal structure analysis.

Logical Relationship of Structural Analysis

The process of determining and analyzing a crystal structure follows a logical progression from experimental data to a refined molecular model.

logical_relationship cluster_exp Experimental Data cluster_model Structural Model Diffraction_Pattern Diffraction Pattern Unit_Cell Unit Cell & Space Group Diffraction_Pattern->Unit_Cell Reflection_Intensities Reflection Intensities Atomic_Coordinates Atomic Coordinates Reflection_Intensities->Atomic_Coordinates Unit_Cell->Atomic_Coordinates Molecular_Geometry Molecular Geometry (Bond Lengths, Angles) Atomic_Coordinates->Molecular_Geometry Crystal_Packing Crystal Packing & Intermolecular Interactions Molecular_Geometry->Crystal_Packing

Fig. 2: Logical flow from experimental data to structural insights.

A Comparative Guide to Thiophene-Based Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance, properties, and experimental protocols of key thiophene-based polymers to guide material selection in research and pharmaceutical applications.

Thiophene-based polymers have emerged as a versatile class of conducting polymers with significant potential in diverse fields, including electronics, bioelectronics, and drug delivery. Their tunable electrical properties, chemical stability, and potential for functionalization make them highly attractive for advanced applications. This guide provides a comparative study of prominent thiophene-based polymers, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in selecting the optimal material for their specific needs.

Comparative Performance of Thiophene-Based Polymers

The properties of thiophene-based polymers can be significantly tailored by modifying their chemical structure, particularly through the introduction of different substituent groups. The following tables summarize key performance metrics for some of the most widely studied thiophene-based polymers: Poly(3-hexylthiophene) (P3HT), Poly(3-octylthiophene) (P3OT), Poly(3-dodecylthiophene) (P3DDT), and Poly(3,4-ethylenedioxythiophene) (PEDOT).

Table 1: Comparison of Electrical and Thermal Properties

PolymerElectrical Conductivity (S/cm)Charge Carrier Mobility (cm²/Vs)Thermal Decomposition Temp. (°C)
Poly(3-hexylthiophene) (P3HT) 10⁻⁵ to 10⁻³ (undoped)[1]10⁻⁴ to 10⁻²[1]~410-416[2]
Poly(3-octylthiophene) (P3OT) Similar to P3HT10⁻⁵ to 0.62[3]~400
Poly(3-dodecylthiophene) (P3DDT) Generally lower than P3HTLower than P3HT~380
Poly(3,4-ethylenedioxythiophene) (PEDOT) 1 - 3000 (doped)[4]Varies with dopant and morphology~315[2]

Table 2: Comparison of Solubility and Biocompatibility

PolymerSolubility in Common Organic SolventsBiocompatibility/Cytotoxicity
Poly(3-hexylthiophene) (P3HT) Good in chloroform, chlorobenzene, THF[5][6]Generally considered biocompatible, low cytotoxicity reported[7]
Poly(3-octylthiophene) (P3OT) Good in similar solvents to P3HT[8]Expected to be similar to P3HT
Poly(3-dodecylthiophene) (P3DDT) Higher solubility than P3HT in some non-polar solventsExpected to be similar to P3HT
Poly(3,4-ethylenedioxythiophene) (PEDOT) Insoluble, but dispersible in water with a dopant (e.g., PSS)[9]Generally good biocompatibility, widely used in bioelectronics[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of thiophene-based polymers. Below are methodologies for key experiments.

Synthesis of Poly(3-hexylthiophene) (P3HT) by Oxidative Chemical Polymerization

Materials:

  • 3-hexylthiophene (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Chloroform (solvent)

  • Methanol (for washing)

Procedure:

  • Dissolve the desired amount of 3-hexylthiophene monomer in chloroform in a reaction vessel.

  • In a separate flask, dissolve anhydrous FeCl₃ in chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter and typically ranges from 2.5:1 to 4:1.

  • Slowly add the FeCl₃ solution to the monomer solution while stirring vigorously under an inert atmosphere (e.g., nitrogen or argon).

  • Continue the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (typically several hours).

  • Precipitate the polymer by adding methanol to the reaction mixture.

  • Filter the precipitated polymer and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.

  • Dry the purified P3HT polymer under vacuum.

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the electrochemical properties of thiophene-based polymers, such as their oxidation and reduction potentials.

Experimental Setup:

  • A three-electrode electrochemical cell:

    • Working Electrode: A platinum or glassy carbon electrode coated with a thin film of the thiophene-based polymer.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or foil.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)) in an appropriate organic solvent (e.g., acetonitrile).

Procedure:

  • Prepare the working electrode by drop-casting, spin-coating, or electropolymerizing a thin film of the polymer onto the electrode surface.

  • Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.

  • Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

  • Connect the electrodes to a potentiostat.

  • Perform the cyclic voltammetry scan by sweeping the potential between defined limits at a specific scan rate (e.g., 50-100 mV/s).

  • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

In Vitro Drug Release Study

This protocol outlines a common method for evaluating the release of a drug from a thiophene-based polymer matrix.

Materials:

  • Drug-loaded thiophene-based polymer nanoparticles or films.

  • Phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • A suitable apparatus for maintaining a constant temperature and agitation (e.g., a shaker incubator or a USP dissolution apparatus).

  • A method for quantifying the drug concentration (e.g., UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC)).

Procedure:

  • Disperse a known amount of the drug-loaded polymer nanoparticles or place a film of a specific size in a known volume of PBS (pH 7.4) in a suitable container.

  • Maintain the system at 37°C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • To maintain a constant volume (sink conditions), replace the withdrawn aliquot with an equal volume of fresh, pre-warmed PBS.

  • Analyze the drug concentration in the withdrawn samples using a pre-validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release versus time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Biocompatibility Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[12]

Materials:

  • A specific cell line (e.g., fibroblasts like L929 or human dermal fibroblasts).[13]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Thiophene-based polymer films or extracts.

  • MTT reagent solution.

  • Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Material Exposure:

    • For films: Place small, sterilized samples of the polymer film directly onto the cell layer in the wells.

    • For extracts: Prepare an extract of the polymer by incubating it in the cell culture medium for a specific period (e.g., 24 hours) at 37°C. Then, replace the culture medium in the wells with the polymer extract.

  • Incubation: Incubate the cells with the polymer samples or extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the polymer samples/extracts and add the MTT solution to each well. Incubate for a few hours (e.g., 3-4 hours) to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage relative to a control group of cells that were not exposed to the polymer. A significant reduction in absorbance indicates a cytotoxic effect.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Testing Monomer Thiophene Monomer Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant Oxidant (e.g., FeCl3) Oxidant->Polymerization Solvent Solvent (e.g., Chloroform) Solvent->Polymerization Purification Purification (Methanol Wash) Polymerization->Purification Polymer Thiophene-Based Polymer Purification->Polymer CV Cyclic Voltammetry Polymer->CV Spectroscopy Spectroscopy (UV-Vis, FT-IR) Polymer->Spectroscopy Microscopy Microscopy (SEM, AFM) Polymer->Microscopy TGA Thermogravimetric Analysis Polymer->TGA DrugLoading Drug Loading Polymer->DrugLoading Biocompatibility Biocompatibility (MTT Assay) Polymer->Biocompatibility DrugRelease In Vitro Drug Release DrugLoading->DrugRelease

Caption: Workflow for synthesis, characterization, and application testing of thiophene-based polymers.

drug_release_pathway cluster_formulation Formulation cluster_release Release Environment cluster_analysis Analysis PolymerMatrix Drug-Loaded Polymer Matrix Diffusion Diffusion PolymerMatrix->Diffusion Swelling & Erosion Dissolution Dissolution PolymerMatrix->Dissolution PBS PBS (pH 7.4, 37°C) ReleasedDrug Released Drug Diffusion->ReleasedDrug Dissolution->ReleasedDrug Quantification Quantification (UV-Vis/HPLC) ReleasedDrug->Quantification Kinetics Kinetic Modeling Quantification->Kinetics

Caption: Signaling pathway for in vitro drug release from a polymer matrix.

References

A Comparative Guide to the Reactivity of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various substituted thiophene carboxylic acids, crucial intermediates in medicinal chemistry and materials science. Understanding the electronic effects of substituents on the thiophene ring is paramount for predicting reaction outcomes and designing novel molecules with desired properties. This document summarizes key quantitative data, details experimental methodologies, and provides a visual workflow for assessing the reactivity of these versatile compounds.

Data Presentation: Substituent Effects on Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. The pKa is influenced by the electronic properties of the substituents on the thiophene ring. Electron-withdrawing groups generally increase acidity (decrease pKa), while electron-donating groups have the opposite effect.

Below is a compilation of pKa values for a series of 5-substituted thiophene-2-carboxylic acids, providing a clear comparison of how different functional groups modulate the acidity of the carboxylic acid moiety.

Substituent (at position 5)pKa
-NO₂3.30
-Cl3.32 ± 0.10
-H3.53
-CH₃3.79
-OCH₃3.94

Note: Data compiled from various sources. The pKa of the unsubstituted thiophene-2-carboxylic acid is provided as a baseline.

Experimental Protocols

The determination of pKa values is a critical experimental procedure for assessing the reactivity of carboxylic acids. A widely used and reliable method is potentiometric titration.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of a substituted thiophene carboxylic acid.

1. Materials and Reagents:

  • Substituted thiophene carboxylic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (Milli-Q or equivalent)

  • Standard pH buffer solutions (e.g., pH 4, 7, and 10)

2. Instrumentation:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

3. Procedure: a. Sample Preparation:

  • Accurately weigh a precise amount of the substituted thiophene carboxylic acid and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 0.01 M). Gentle heating or the use of a co-solvent may be necessary for compounds with low aqueous solubility.
  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

Mandatory Visualization

Workflow for Assessing Reactivity

The following diagram illustrates a logical workflow for the comprehensive assessment of the reactivity of a series of substituted thiophene carboxylic acids.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_kinetic Kinetic Studies cluster_analysis Data Analysis & Correlation start Design a series of substituted thiophene carboxylic acids synthesis Synthesize the target compounds start->synthesis purification Purify and characterize the compounds (NMR, MS, etc.) synthesis->purification pka Determine pKa values via potentiometric titration purification->pka solubility Measure aqueous solubility purification->solubility reaction_selection Select a model reaction (e.g., esterification) purification->reaction_selection correlation Correlate pKa and rate constants with substituent parameters pka->correlation kinetic_exp Perform kinetic experiments (e.g., monitor reaction progress over time) reaction_selection->kinetic_exp rate_constants Calculate reaction rate constants kinetic_exp->rate_constants hammett Construct Hammett plot (log(k/k₀) vs. σ) rate_constants->hammett hammett->correlation qsar Develop Quantitative Structure-Activity Relationships (QSAR) correlation->qsar

Caption: Workflow for assessing the reactivity of substituted thiophene carboxylic acids.

The Evolving Landscape of IRAK4 Inhibitors: A Comparative Guide to Alternatives for the 4,5-Dimethylthiophene-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical target in inflammatory and autoimmune diseases. This guide provides an objective comparison of a compound derived from 4,5-Dimethylthiophene-2-carboxylic acid with other notable IRAK4 inhibitors, supported by experimental data and detailed methodologies.

The 4,5-dimethylthiophene-2-carboxamide moiety has been identified as a viable scaffold in the development of novel IRAK4 inhibitors. This guide will focus on a representative compound from this class, herein referred to as "Thiophene Analog 1," and compare its performance against established and clinical-stage IRAK4 inhibitors.

Quantitative Comparison of IRAK4 Inhibitors

The following table summarizes the biochemical potency (IC50) of the thiophene analog and its key alternatives against the IRAK4 enzyme. Lower IC50 values indicate higher potency.

CompoundScaffold ClassIRAK4 IC50 (nM)Reference Compound(s) for Comparison
Thiophene Analog 1 4,5-Dimethylthiophene-2-carboxamide1 - 10-
Zimlovisertib (PF-06650833) Pyrrolopyrimidine0.52Thiophene Analog 1, Zabedosertib
Zabedosertib (BAY1834845) Imidazopyridazine3.55Thiophene Analog 1, Zimlovisertib
CA-4948 (Emavusertib) Thiazole carboxamide57Thiophene Analog 1

Structure-Activity Relationship (SAR) Insights

The 4,5-dimethylthiophene-2-carboxamide scaffold in Thiophene Analog 1 contributes to its binding affinity for the IRAK4 kinase domain. The dimethyl substitution on the thiophene ring likely enhances hydrophobic interactions within the ATP-binding pocket. The carboxamide linkage is crucial for forming key hydrogen bonds with the hinge region of the kinase.

In comparison, Zimlovisertib, a highly potent inhibitor, utilizes a pyrrolopyrimidine core to achieve its strong interaction with the IRAK4 hinge. Zabedosertib employs an imidazopyridazine scaffold, while CA-4948 is based on a thiazole carboxamide core, demonstrating the diversity of heterocyclic systems capable of inhibiting IRAK4. The variation in IC50 values among these compounds highlights the significant impact of the core scaffold and its substituents on target engagement.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

IRAK4 Biochemical Kinase Assay

This assay determines the 50% inhibitory concentration (IC50) of a test compound against the IRAK4 enzyme.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compounds dissolved in DMSO

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the fluorescent signal

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in kinase buffer to the final desired concentrations.

  • Reaction Mixture Preparation: The IRAK4 enzyme and the peptide substrate are diluted in kinase buffer.

  • Assay Protocol:

    • Add the diluted test compounds to the wells of the microplate.

    • Add the IRAK4 enzyme to the wells and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: The reaction is stopped, and the phosphorylation of the substrate is measured using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for IRAK4 Inhibition (e.g., LPS-induced TNF-α production in PBMCs)

This assay measures the ability of a compound to inhibit IRAK4 signaling in a cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • ELISA kit for human TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate and culture PBMCs according to standard protocols.

  • Compound Treatment: Pre-incubate the PBMCs with serial dilutions of the test compounds for a defined period (e.g., 1 hour).

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 signaling pathway.

  • Incubation: Incubate the cells for a specified time (e.g., 18-24 hours) to allow for cytokine production.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control without any inhibitor. Determine the IC50 value using a dose-response curve.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines MAPKs->Inflammatory_Cytokines Inhibitor IRAK4 Inhibitor (e.g., Thiophene Analog 1) Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

IRAK4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Serial Dilutions Dispense Dispense Reagents into Microplate Compound_Prep->Dispense Enzyme_Prep Prepare IRAK4 Enzyme and Substrate Enzyme_Prep->Dispense Incubate Incubate at 30°C Dispense->Incubate Read_Plate Read Plate (Fluorescence) Incubate->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: General Workflow for an IRAK4 Biochemical Kinase Assay.

Safety Operating Guide

Proper Disposal of 4,5-Dimethylthiophene-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4,5-Dimethylthiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Based on its Safety Data Sheet (SDS), it poses the following risks:

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2) [1]

  • Specific target organ toxicity, single exposure (respiratory tract irritation) (Category 3) [1]

Due to these hazards, direct disposal into municipal waste streams or sanitary sewers is strictly prohibited.[1] The compound and its containers must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2]

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Environmental Hazard Thiophene derivatives can be harmful to aquatic life with long-lasting effects.[3]P273: Avoid release to the environment.[3] Do not let this chemical enter the environment.[1]

Required Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Step-by-Step Disposal Protocol

The primary and mandatory disposal method for this compound is through a licensed hazardous waste disposal service.

Step 1: Waste Segregation

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[3][4]

  • Store solid and liquid waste in separate containers.[5]

Step 2: Waste Collection and Containerization

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) in a dedicated, compatible, and sealable container. A glass container is generally suitable.[3]

  • Ensure the container is in good condition, free from leaks, and kept tightly closed except when adding waste.[4][6]

  • For liquid solutions, use secondary containment bins to prevent the spread of spills.[6]

Step 3: Labeling of Hazardous Waste

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[3][7]

  • The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[3][7]

    • The approximate quantity or percentage of the chemical.[3][6]

    • Any associated hazard symbols (e.g., irritant).[3]

    • The date the container was filled or first had waste added to it.[6][7]

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.[3][7]

  • This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[3][8]

  • Ensure the storage area is secure and prevents unauthorized access.

Step 5: Arrangement for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[3]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.[3]

Spill Management Protocol

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Immediately evacuate the area and inform nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment: For small spills, cover the material with a non-flammable, inert absorbent such as vermiculite, dry sand, or earth.[1][3] Do not use combustible materials like paper towels to absorb the initial spill.[3]

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department as per your institution's policy.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Keep away from incompatibles) ppe->segregate spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect as Hazardous Waste ppe->spill_protocol container Place in a Compatible, Sealed Container segregate->container label_waste Label Container as 'HAZARDOUS WASTE' with full chemical name and hazards container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Hand Over to Approved Hazardous Waste Disposer contact_ehs->disposal spill->ppe spill_protocol->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling specialized chemical compounds. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4,5-Dimethylthiophene-2-carboxylic acid, ensuring laboratory safety and environmental compliance.

Chemical Profile and Hazards

This compound is classified as a hazardous substance. According to its Safety Data Sheet, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn in situations where splashing is a risk.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[2] For larger quantities, protective clothing and boots may be necessary.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All manipulations of this compound should be conducted in a designated area, preferably within a chemical fume hood.[2]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weighing paper, and appropriate waste containers.[2]

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transferring: Avoid generating dust when handling the solid. Use a spatula for transfers.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment with a suitable solvent, followed by washing with soap and water.[3]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated and clearly labeled hazardous waste container.[2][7] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[7]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] The primary hazards, such as "Irritant," should also be indicated.[7]

2. Storage and Disposal:

  • Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources, and with secondary containment.[8]

  • Professional Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.[1][3] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized treatment methods.[7]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Weigh and Transfer Solid don_ppe->handle_solid Proceed to Handling prep_solution Prepare Solution handle_solid->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid & Liquid Waste wash_hands->segregate_waste Initiate Disposal label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste professional_disposal Dispose via Licensed Company store_waste->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.